molecular formula C13H18N2O2S B3387234 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine CAS No. 794582-39-1

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Cat. No.: B3387234
CAS No.: 794582-39-1
M. Wt: 266.36 g/mol
InChI Key: XPBFJJXSHATUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine is a useful research compound. Its molecular formula is C13H18N2O2S and its molecular weight is 266.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBFJJXSHATUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233097
Record name 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

794582-39-1
Record name 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794582-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Indane-5-Sulfonyl Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indane-5-sulfonyl piperazine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and "privileged" status in the design of novel therapeutics. This guide provides a comprehensive technical overview of this crucial chemical entity, delving into its fundamental properties, synthetic strategies, and extensive applications across a spectrum of biological targets. By synthesizing insights from seminal research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical understanding necessary to effectively leverage this scaffold in their discovery programs. We will explore the nuanced structure-activity relationships that govern its interactions with various receptors and enzymes, detail established experimental protocols for its synthesis and evaluation, and present a forward-looking perspective on its future potential.

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby offering a fertile ground for the development of new chemical entities. The indane-5-sulfonyl piperazine core is a quintessential example of such a scaffold. Its inherent structural features—a rigid indane group providing a defined spatial orientation, a sulfonamide linker offering a key hydrogen bonding motif, and a versatile piperazine ring allowing for extensive chemical modification—collectively contribute to its promiscuous yet tunable binding capabilities.[1][2][3]

The strategic incorporation of this scaffold has led to the discovery of potent and selective modulators for a diverse array of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5][6] This guide will dissect the chemical and pharmacological attributes that render the indane-5-sulfonyl piperazine scaffold a recurring motif in successful drug discovery campaigns.

Physicochemical and Structural Properties

The therapeutic efficacy of any drug candidate is intrinsically linked to its physicochemical properties. The indane-5-sulfonyl piperazine scaffold presents a favorable profile, which can be rationally modulated through synthetic derivatization.

Key Structural Components and Their Contributions:

  • Indane Moiety: This bicyclic hydrocarbon provides a rigid, lipophilic anchor. Its planarity and defined geometry are crucial for establishing van der Waals interactions and π-stacking with aromatic residues within target binding pockets. The indane ring system itself is a privileged structure found in numerous biologically active molecules.[3]

  • Sulfonyl Group: The sulfonamide linker is a critical pharmacophoric element. It acts as a hydrogen bond acceptor and can participate in crucial interactions with receptor backbones. Its electron-withdrawing nature also influences the overall electronic properties of the molecule.

  • Piperazine Ring: This six-membered heterocycle is a versatile component that significantly impacts solubility, basicity (pKa), and the overall pharmacokinetic profile.[1][7] The two nitrogen atoms of the piperazine ring provide convenient handles for synthetic modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] The conformational flexibility of the piperazine ring (chair and boat conformations) allows it to adapt to the topology of diverse binding sites.[7]

A generalized workflow for assessing the drug-like properties of novel indane-5-sulfonyl piperazine derivatives is depicted below.

G cluster_0 Initial Screening cluster_1 In Vitro ADME cluster_2 In Vivo PK Synthesis Synthesis Purity_Analysis Purity Analysis (LC-MS, NMR) Synthesis->Purity_Analysis Characterization Solubility_Assessment Aqueous Solubility Purity_Analysis->Solubility_Assessment Qualified Material LogP_Calculation Lipophilicity (LogP) Solubility_Assessment->LogP_Calculation Metabolic_Stability Microsomal Stability LogP_Calculation->Metabolic_Stability Proceed if properties are favorable Permeability PAMPA / Caco-2 Metabolic_Stability->Permeability Plasma_Protein_Binding Plasma Protein Binding Permeability->Plasma_Protein_Binding CYP_Inhibition CYP450 Inhibition Plasma_Protein_Binding->CYP_Inhibition Rodent_PK Rodent Pharmacokinetics CYP_Inhibition->Rodent_PK Candidate Selection

Caption: Workflow for Physicochemical and ADME Profiling.

Synthesis Strategies

The modular nature of the indane-5-sulfonyl piperazine scaffold lends itself to convergent and efficient synthetic routes. The most common approach involves the coupling of two key building blocks: an activated indane-5-sulfonyl derivative and a suitably substituted piperazine.

General Synthetic Protocol:

A representative synthetic scheme is the reaction of indane-5-sulfonyl chloride with a desired piperazine derivative.

Step 1: Preparation of Indane-5-sulfonyl Chloride

Indane can be readily sulfonylated using chlorosulfonic acid. This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity to yield indane-5-sulfonyl chloride. The causality for this step lies in the directing effects of the alkyl portion of the indane ring, favoring substitution at the para-position of the benzene ring.

Step 2: Sulfonamide Bond Formation

The prepared indane-5-sulfonyl chloride is then reacted with a mono-protected or mono-substituted piperazine in the presence of a base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The nucleophilic nitrogen of the piperazine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. The use of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

G Indane Indane_Sulfonyl_Chloride Indane-5-sulfonyl Chloride Indane->Indane_Sulfonyl_Chloride Sulfonylation Chlorosulfonic_Acid ClSO3H Chlorosulfonic_Acid->Indane_Sulfonyl_Chloride Final_Product Indane-5-sulfonyl Piperazine Derivative Indane_Sulfonyl_Chloride->Final_Product Coupling Substituted_Piperazine R-Piperazine Substituted_Piperazine->Final_Product Base_Solvent Base, Solvent Base_Solvent->Final_Product

Sources

Physicochemical Profiling of Indane-Sulfonyl Piperazines: A Guide to MW and LogP Optimization in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indane-sulfonyl piperazines represent a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets such as the 5-HT6 receptor (cognitive impairment in Alzheimer’s/Schizophrenia) and emerging epigenetic targets like KDM2B.[1] The scaffold's efficacy relies on a delicate balance between the lipophilic indane core and the hydrophilic, basic piperazine moiety.

This technical guide provides a rigorous framework for analyzing and optimizing the Molecular Weight (MW) and Lipophilicity (logP/logD) of this class. It moves beyond basic definitions to apply CNS Multi-Parameter Optimization (CNS MPO) principles, ensuring that synthesized ligands achieve the blood-brain barrier (BBB) penetration required for therapeutic effect.[1]

Part 1: Structural Anatomy & Physicochemical Baseline

The core scaffold, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine , serves as the "chassis" for further medicinal chemistry optimization.[1] Understanding its baseline properties is critical for predicting how substitutions will impact the CNS MPO score.

The Pharmacophore

The molecule consists of three distinct functional zones:

  • The Indane Tail (Lipophilic Anchor): A bicyclic, saturated system (2,3-dihydro-1H-indene).[1] Unlike indole, it lacks hydrogen bond donors (HBD), making it significantly more lipophilic and metabolically stable to oxidation at the ring junction.

  • The Sulfonyl Linker (Electronic Bridge): A strong electron-withdrawing group (EWG) that modulates the acidity of the system and provides rigid geometry (tetrahedral).

  • The Piperazine Head (Solubilizing Base): Contains a secondary amine (pKa ~8.5–9.5), essential for solubility and often serving as the primary interaction point with an aspartate residue in GPCR binding pockets.

Baseline Metrics (Unsubstituted Core)
  • Molecular Weight (MW): ~266.36 Da[1]

  • Calculated LogP (cLogP): ~2.1

  • Topological Polar Surface Area (TPSA): ~50 Ų[1]

Implication: The core scaffold is "light" (MW < 300) and moderately lipophilic. This provides approximately 150–180 Da of "growth space" to add functional groups (fluorines, methyls, heterocycles) before hitting the upper limit of CNS drug-likeness (MW < 450 Da).

Structural Visualization

Pharmacophore cluster_properties Physicochemical Balance Indane Indane Core (Lipophilic Anchor) High LogP Contribution Sulfonyl Sulfonyl Linker (Rigid Spacer) H-Bond Acceptor Indane->Sulfonyl Attached at C5 Target GPCR/Enzyme Binding Pocket Indane->Target Hydrophobic Pocket Piperazine Piperazine Head (Basic Center) pKa ~8.5-9.0 Sulfonyl->Piperazine Sulfonamide Bond Piperazine->Target Ionic Interaction (Asp)

Figure 1: Pharmacophore dissection of the indane-sulfonyl piperazine scaffold showing the functional role of each domain in binding and physicochemical balance.[1][2][3]

Part 2: In Silico Profiling & CNS MPO

For CNS drugs, adherence to Lipinski’s Rule of 5 is insufficient. We utilize the CNS MPO (Multi-Parameter Optimization) score, a 0–6 scale developed by Pfizer, where a score >4.0 correlates with higher probability of clinical success.

The CNS MPO Algorithm for Indane-Sulfonyls

The score aggregates six properties.[1] For this specific scaffold, two are critical:

ParameterOptimal RangeIndane-Sulfonyl Context
LogP (ClogP) 2.0 – 4.0The indane ring drives this up.[1] Unsubstituted = 2.1. Adding a phenyl group to the piperazine (common in 5-HT6 ligands) can spike this to >4.5, risking poor solubility and high clearance.[1]
LogD (pH 7.4) 1.0 – 3.0Crucial: Because piperazine is basic, it is ionized at pH 7.4. The LogD is often 1.5–2.0 units lower than LogP.[1] This is the value that actually determines BBB penetration.
MW < 400 DaKeep substitutions small.[1] Avoid large aromatic "caps" on the piperazine if the indane is already substituted.
HBD < 2The core has 1 HBD (piperazine NH). Capping the nitrogen removes this, improving permeability but potentially losing a key binding interaction.
Predictive Logic (SAR Trends)
  • Fluorination: Adding -F to the indane ring increases metabolic stability (blocks P450 sites) with minimal MW cost (+18 Da) and a modest lipophilicity increase (+0.2 LogP).[1]

  • N-Alkylation: Methylating the piperazine nitrogen removes the HBD.[1] This lowers TPSA and increases brain penetration (LogBB), but increases LogP.

Part 3: Experimental Determination of Lipophilicity

While calculated values (cLogP) are useful for design, experimental validation is mandatory due to the pKa-dependent ionization of the piperazine ring. Do not rely on Shake-Flask methods for this scaffold; they are prone to emulsion formation with basic amines.[1]

Protocol: Chromatographic Hydrophobicity Index (CHI) via HPLC

This method uses a C18 or Immobilized Artificial Membrane (IAM) column to correlate retention time (


) with lipophilicity.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) — Mimics physiological pH.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Standards: A set of 10 commercially available drugs with known LogD values (e.g., Propranolol, Atenolol).

Workflow:

  • Calibration: Run the standard set using a fast gradient (0–100% B in 5 min).

  • Regression: Plot

    
     vs. Retention Time (
    
    
    
    ) to generate a calibration curve (
    
    
    ).
  • Measurement: Inject the indane-sulfonyl piperazine sample (10 µM in DMSO).

  • Calculation: Convert sample

    
     to LogD using the regression equation.
    
Automated Workflow Diagram

HPLC_Protocol Sample Indane Analog (10mM DMSO Stock) Dilution Dilute to 10µM in 50:50 ACN:Buffer Sample->Dilution HPLC HPLC Injection Col: C18 or IAM Mobile: NH4OAc pH 7.4 / ACN Dilution->HPLC Detection UV Detection (254 nm) HPLC->Detection Calc Calculate CHI / LogD (vs. Calibration Curve) Detection->Calc Check Is LogD > 3.5? Calc->Check Result_Good Pass: CNS Penetrant Check->Result_Good No Result_Bad Fail: High Clearance Risk (Add Polar Group) Check->Result_Bad Yes

Figure 2: High-throughput HPLC-based LogD determination workflow with decision logic for CNS suitability.

Part 4: Comparative Data & Optimization Strategy

The following table illustrates how structural modifications to the core scaffold (Compound A) impact MW and LogP. Data represents consensus values derived from standard QSAR models and comparable literature scaffolds (e.g., 5-HT6 antagonists).[1]

SAR Data Table
IDStructure DescriptionMW (Da)cLogPLogD (7.4)CNS MPONotes
A Core: 1-(indan-5-ylsulfonyl)piperazine266.4 2.1 0.8 5.8 Excellent starting point.[1] Low LogD suggests high solubility but potentially rapid renal clearance.[1]
B N-Methyl: 4-methylpiperazine analog280.42.51.45.6Improved brain penetration.[1] Removes H-bond donor.
C Indane-Fluoro: 6-fluoro-indan-5-yl...[1][4]284.32.31.05.7Blocks metabolic soft spot on aromatic ring.[1] Minimal lipophilicity penalty.[1]
D N-Benzyl: 4-benzylpiperazine analog356.54.23.14.2Warning Zone. LogP > 4.0 risks non-specific binding.[1] Common in early hits but needs optimization.
E Polar Cap: 4-acetylpiperazine analog308.41.51.55.2Neutralizes basic nitrogen.[1] Good for permeability, but loses ionic binding interaction.
Optimization Decision Tree

When optimizing this scaffold, use the following logic to maintain CNS MPO > 4.0:

  • If LogD < 1.0 (Too Polar):

    • Add small lipophilic groups to the piperazine (Methyl, Ethyl, Cyclopropyl).

    • Effect: Increases LogD by 0.5–1.0 units; improves membrane permeability.[1]

  • If LogD > 3.5 (Too Lipophilic):

    • Introduce polarity to the Indane ring (e.g., replace -CH2- with -O- to form dihydrobenzofuran).[1]

    • Effect: Lowers LogP by ~1.0 unit without changing the piperazine binding mode.

  • If MW > 450:

    • Check the "Right-Hand Side" (Piperazine substituent).[1] If it's a large aromatic group (e.g., chlorophenyl), replace with a smaller bioisostere like a trifluoromethyl-pyridine or a constrained aliphatic ring (cyclobutyl).[1]

Optimization_Logic Start Lead Compound Analysis CheckLogD Check LogD (7.4) Start->CheckLogD LowLogD LogD < 1.0 (Poor Permeability) CheckLogD->LowLogD HighLogD LogD > 3.5 (Metabolic Risk) CheckLogD->HighLogD GoodLogD LogD 1.0 - 3.0 (Optimal) CheckLogD->GoodLogD FixLow Strategy: Alkylate Piperazine N (Me, Et, iPr) LowLogD->FixLow FixHigh Strategy: Add Polarity to Indane (e.g., Fluorine, Ether) HighLogD->FixHigh CheckMW Check MW GoodLogD->CheckMW MWHigh MW > 450 Reduce N-Substituent Size CheckMW->MWHigh Yes MWGood Proceed to In Vivo PK CheckMW->MWGood No

Figure 3: Decision matrix for optimizing indane-sulfonyl piperazines based on physicochemical feedback.

References

  • PubChem Compound Summary. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine (CID 121477860).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[1] [Link]

  • Nirogi, R., et al. (2012).[5] Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N1-arylsulfonyl indole derivatives as 5-HT6 receptor ligands. Bioorganic & Medicinal Chemistry Letters.[1][5] (Provides homologous SAR data for sulfonyl-piperazines). [Link]

  • BindingDB. Ligand BDBM345410 (Indane-sulfonyl derivative targeting KDM2B/5-HT6). [Link][1]

Sources

Engineering the Next Generation of 5-HT6 Receptor Antagonists: Scaffold Discovery, Validation, and Translational Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin 5-HT6 receptor (5-HT6R) has emerged as a high-value therapeutic target for treating cognitive impairments associated with Alzheimer's disease (AD) and schizophrenia. Because 5-HT6R is almost exclusively expressed in the central nervous system (CNS)[1], it offers a unique opportunity to modulate cognitive function without peripheral side effects. However, the clinical attrition of early drug candidates—heavily reliant on traditional indole and arylsulfonyl chemotypes—has necessitated a paradigm shift in medicinal chemistry. This technical guide explores the mechanistic rationale, computational scaffold-hopping strategies, and self-validating in vitro protocols required to discover and optimize novel 5-HT6R antagonist scaffolds.

Mechanistic Grounding of 5-HT6R Signaling

To design effective antagonists, researchers must first map the receptor's pleiotropic signaling network. The 5-HT6R is a G-protein-coupled receptor (GPCR) that canonically couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and subsequent intracellular cAMP accumulation[2].

However, recent proteomic and functional studies reveal that 5-HT6R also engages non-canonical, G-protein-independent pathways. The receptor's intracellular domains interact directly with Fyn kinase, the mechanistic target of rapamycin (mTOR), and the Cdk5-Cdc42 pathway[1]. These non-canonical pathways are critical for synaptic plasticity, neurite outgrowth, and overall neuronal circuit refinement. Consequently, a modern 5-HT6R antagonist must be evaluated not just for its ability to block cAMP production, but for its functional impact on these complex intracellular networks.

G HT6 5-HT6 Receptor Gs Gαs Protein HT6->Gs Canonical Fyn Fyn Kinase HT6->Fyn Non-canonical mTOR mTOR Pathway HT6->mTOR Cdk5 Cdk5 Pathway HT6->Cdk5 AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Canonical and non-canonical 5-HT6 receptor signaling pathways.

Evolution of the 5-HT6R Pharmacophore & Scaffold Hopping

The classical 5-HT6R pharmacophore model consists of three core structural features:

  • A basic amine (often a piperazine or pyrrolidine ring) that forms a critical salt bridge with the highly conserved Aspartate residue (D3.32) in transmembrane domain 3 (TM3)[3].

  • An aromatic/heteroaromatic core (historically an indole).

  • A hydrophobic moiety , frequently linked via a sulfonyl group, which occupies a deep binding pocket between TM3, TM5, and TM6[3].

Because the chemical space of indole-sulfonamides is heavily patented and structurally rigid, researchers utilize "scaffold hopping"—the computational and synthetic replacement of the central core—to discover novel chemotypes.

For example, replacing the planar 1H-pyrrolo[3,2-c]quinoline skeleton with a more flexible 2-phenyl-1H-pyrrole-3-carboxamide yielded potent ligands that shifted the functional profile from neutral antagonism to inverse agonism[4]. Similarly, 1,3,5-triazine-methylpiperazines have been identified as a novel chemical space devoid of both the traditional sulfone group and the indole moiety, yet retaining high affinity (Ki < 100 nM) for the receptor[5]. Benzimidazole derivatives have also been successfully deployed, where the benzimidazole ring expands parallel to extracellular loop 2 (EL2) to hydrogen bond with N6.55 in TM6[3].

Quantitative Summary of Novel Scaffolds
Scaffold ClassRepresentative ChemotypeBinding Affinity (Ki)Functional Profile
Benzimidazoles Compound 4< 10 nMNeutral Antagonist
1,3,5-triazine-methylpiperazines Compound 1< 100 nMNeutral Antagonist
2-phenyl-1H-pyrrole-3-carboxamides Compound 27High AffinityInverse Agonist

High-Throughput Screening & Validation Protocols

Identifying a novel scaffold requires a robust, self-validating screening cascade. A major pharmacological challenge in 5-HT6R screening is distinguishing between neutral antagonists (which block serotonin binding but do not affect the receptor's constitutive activity) and inverse agonists (which actively suppress the receptor's high basal signaling)[4].

Direct measurement of cAMP in 384-well formats often suffers from high background noise and poor temporal resolution. To circumvent this, researchers engineer HEK293 cells to co-express the human 5-HT6R and a chimeric G-protein, such as GαqG66Ds5[6]. This forces the canonically Gs-coupled receptor to signal via the Gq/phospholipase C pathway, enabling rapid, high-throughput fluorescence monitoring of intracellular calcium (Ca2+) mobilization[6]. Concurrently, utilizing a constitutively active mutant (e.g., S267K) or applying forskolin stimulation provides the necessary dynamic range to validate inverse agonism[7].

Step-by-Step Methodology: High-Throughput Functional Assay
  • Cell Line Engineering & Preparation:

    • Stably transfect HEK293 cells with the human 5-HT6R gene and the chimeric GαqG66Ds5 protein[6].

    • Causality Note: The chimeric G-protein redirects the Gs signal to a Gq-mediated Ca2+ release, allowing for a superior signal-to-noise ratio (Z'-factor > 0.5) using standard fluorometric imaging plate readers (e.g., FDSS6000)[6].

  • Dye Loading:

    • Seed cells into 384-well plates. Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete dye esterification.

  • Compound Incubation & Baseline Establishment:

    • Add the novel scaffold compounds at varying concentrations (typically 10 pM to 10 μM) to establish dose-response curves.

    • Self-Validation Step: Include a known neutral antagonist (e.g., SB-271046) and a known partial agonist (e.g., E-6837) as internal controls to calibrate the assay's dynamic range[7].

  • Stimulation & Readout:

    • To test for antagonism, stimulate the cells with an EC80 concentration of 5-HT and measure the suppression of the Ca2+ peak.

    • To test for inverse agonism, apply forskolin to artificially elevate basal cAMP/activity levels, then measure the compound's ability to depress this elevated baseline below vehicle-control levels[7].

  • Data Analysis:

    • Calculate IC50 values using non-linear regression. Scaffolds exhibiting an IC50 < 100 nM with favorable ADMET profiles are advanced to lead optimization.

Workflow PhM Pharmacophore Modeling (Ligand/Structure-based) VS Virtual Screening (ZINC, ChEMBL) PhM->VS ScaffoldHop Scaffold Hopping (Core Replacement) VS->ScaffoldHop Synth Chemical Synthesis ScaffoldHop->Synth InVitro In Vitro Functional Assays (cAMP / Ca2+ Flux) Synth->InVitro InVitro->ScaffoldHop SAR Feedback Lead Lead Optimization (ADMET & Selectivity) InVitro->Lead

Iterative workflow for 5-HT6 receptor antagonist scaffold discovery.

Translational Perspectives

The discovery of novel 5-HT6R scaffolds is not merely an exercise in circumventing intellectual property; it is a biological necessity. Because 5-HT6R exhibits a high level of constitutive activity in vivo, the nuanced differences between neutral antagonists and inverse agonists can lead to vastly different clinical outcomes in neurodegenerative diseases[1][4]. By leveraging advanced computational scaffold hopping and self-validating chimeric G-protein assays, drug development professionals can systematically engineer the next generation of highly selective, brain-penetrant cognitive enhancers.

References

  • Sahu, A., et al. "The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network." National Center for Biotechnology Information (NIH). Available at:[Link]

  • MDPI. "Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles." MDPI. Available at:[Link]

  • "The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases." National Center for Biotechnology Information (NIH). Available at:[Link]

  • "Benzimidazole Derivatives as New Serotonin 5-HT6 Receptor Antagonists. Molecular Mechanisms of Receptor Inactivation." ACS Publications. Available at:[Link]

  • "2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity." National Center for Biotechnology Information (NIH). Available at:[Link]

  • "Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Kim, H. J., et al. "Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins." Bentham Science. Available at:[Link]

Sources

Chemical properties of sulfonyl-piperazine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Sulfonyl-Piperazine Building Blocks

Abstract

The sulfonyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the core chemical properties of sulfonyl-piperazine building blocks, intended for researchers, scientists, and drug development professionals. We will explore the synthesis, physicochemical characteristics, reactivity, and spectroscopic signatures of this versatile scaffold. By synthesizing field-proven insights with fundamental chemical principles, this document aims to explain the causality behind experimental choices and empower scientists to effectively utilize these building blocks in drug discovery campaigns.

Introduction: A Privileged Scaffold in Drug Design

The piperazine ring is one of the most frequently utilized heterocyclic scaffolds in biologically active compounds, prized for its unique combination of structural rigidity and conformational flexibility.[1][3] Its two nitrogen atoms provide key handles for chemical modification and can be modulated to fine-tune critical drug-like properties such as solubility, basicity, and bioavailability.[2][4]

When a sulfonyl group (R-SO₂) is attached to one of the piperazine nitrogens, it creates a sulfonamide linkage that profoundly influences the molecule's characteristics. The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the adjacent nitrogen atom, altering its pharmacokinetic profile.[5] This modification can enhance membrane permeability, improve metabolic stability, and introduce new vectors for interacting with biological targets.[6] The resulting sulfonyl-piperazine core is a highly adaptable building block found in numerous FDA-approved drugs and clinical candidates, with applications spanning oncology, infectious diseases, and neurology.[2][6][7]

Synthesis of Sulfonyl-Piperazine Derivatives

The most direct and widely used method for synthesizing sulfonyl-piperazine building blocks is the nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride.[8][9] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on both reaction partners.

The causality of this reaction is rooted in the high electrophilicity of the sulfur atom in the sulfonyl chloride, which is rendered electron-deficient by three electronegative atoms (two oxygens and one chlorine).[10] The secondary amine of the piperazine acts as a potent nucleophile, attacking the sulfur atom and displacing the chloride, which is an excellent leaving group.

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine (Nucleophile) Reagents Base (e.g., Et3N) Solvent (e.g., DCM) 0°C to RT Piperazine->Reagents 1. SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->Reagents 2. SulfonylPiperazine Sulfonyl-Piperazine Reagents->SulfonylPiperazine Byproduct HCl Reagents->Byproduct Salt Et3N·HCl (Salt) Byproduct->Salt Base Et3N Base->Salt Quenches Acid

Caption: General Synthetic Workflow for Sulfonyl-Piperazines.

Experimental Protocol: General Synthesis of 1-(Phenylsulfonyl)piperazine

This protocol describes a self-validating system where successful synthesis is confirmed by subsequent characterization.

Materials:

  • Piperazine (1.0 eq)

  • Benzenesulfonyl chloride (1.0 eq)

  • Triethylamine (Et₃N) (2.0-3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A solution of piperazine in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0-5°C in an ice bath.

    • Causality: Cooling the reaction controls the initial exotherm upon addition of the sulfonyl chloride, minimizing side reactions. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

  • Base Addition: Triethylamine is added to the cold reaction mixture and stirred for 10 minutes.[8][9]

    • Causality: Et₃N is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[11] This prevents the protonation and deactivation of the piperazine nucleophile, driving the reaction to completion.

  • Electrophile Addition: Benzenesulfonyl chloride is added dropwise to the stirring solution. The reaction mixture is then allowed to warm to room temperature and stirred for 5-6 hours.[8]

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The solvent (DCM) is removed under reduced pressure. The resulting residue is redissolved in ethyl acetate and washed sequentially with saturated NaHCO₃ solution and brine.

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization or silica gel column chromatography to afford the pure 1-(phenylsulfonyl)piperazine.

  • Validation: The structure and purity are confirmed by NMR, IR, and MS analysis (see Section 6).

Core Physicochemical Properties

The introduction of a sulfonyl group dramatically alters the physicochemical profile of the piperazine ring. Understanding these changes is critical for designing molecules with appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][13]

PropertyUnsubstituted PiperazineSulfonyl-Piperazine DerivativeRationale & Impact in Drug Design
pKa₁ ~5.3 - 5.7Not applicable (N is non-basic)The sulfonamide nitrogen is not basic due to the strong electron-withdrawing effect of the SO₂ group.
pKa₂ ~9.7 - 9.8[14]Significantly LoweredThe SO₂ group inductively withdraws electron density, reducing the basicity of the distal nitrogen. This impacts salt formation, solubility, and receptor interactions.
Lipophilicity (ClogP) -1.13 (Calculated)IncreasedThe sulfonyl group and its substituent (e.g., an aryl group) are lipophilic, increasing the overall ClogP. This affects membrane permeability and protein binding.[12][13]
Aqueous Solubility Freely Soluble[14]Variable; Generally LowerIncreased lipophilicity typically reduces aqueous solubility. However, the distal nitrogen can be protonated to form salts, enhancing solubility.[4][14]
Hydrogen Bond Donors 2 (two N-H)1 (one N-H, if unsubstituted)Reduces hydrogen bond donor capacity, which can improve cell permeability by lowering the desolvation penalty.
Hydrogen Bond Acceptors 2 (two N atoms)4 (distal N and two S=O oxygens)The sulfonyl oxygens are strong hydrogen bond acceptors, providing additional points of interaction with biological targets.[15]

Reactivity and Advanced Functionalization

While the sulfonamide bond itself is highly stable, the sulfonyl-piperazine scaffold is a versatile intermediate for further chemical elaboration, which is key to its utility as a building block.

G Start N-Sulfonyl-piperazine (Building Block) ReductiveAmination Reductive Amination (R'-CHO, NaBH(OAc)3) Start->ReductiveAmination Alkylation N-Alkylation (R'-X, Base) Start->Alkylation Arylation Buchwald-Hartwig N-Arylation (Ar-X, Pd catalyst) Start->Arylation AmideCoupling Amide Coupling (R'-COOH, Coupling Agent) Start->AmideCoupling Product1 N-Alkyl-N'-Sulfonyl-piperazine ReductiveAmination->Product1 Alkylation->Product1 Product2 N-Aryl-N'-Sulfonyl-piperazine Arylation->Product2 Product3 N-Acyl-N'-Sulfonyl-piperazine AmideCoupling->Product3

Caption: Further Functionalization of Sulfonyl-Piperazine Scaffolds.

The distal secondary amine remains a potent nucleophile and can undergo a variety of standard transformations:

  • N-Alkylation: Reaction with alkyl halides or sulfonates introduces alkyl substituents.[3]

  • Reductive Amination: A reaction with aldehydes or ketones in the presence of a reducing agent provides a direct route to N-alkylated derivatives.[3]

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.[3]

  • Acylation/Amide Coupling: Reaction with acid chlorides or coupling with carboxylic acids forms an amide bond, further diversifying the molecular structure.[9]

This modularity allows for the systematic exploration of chemical space around the core scaffold, a fundamental strategy in lead optimization.

Applications in Drug Discovery: A Case Study of LpxH Inhibitors

The sulfonyl-piperazine scaffold is a key component of a novel class of antibiotics that target LpxH, an essential enzyme in the lipid A biosynthesis pathway of most Gram-negative bacteria.[15] Structure-activity relationship (SAR) studies on these inhibitors provide a powerful example of how the chemical properties of the scaffold contribute to biological activity.

Analysis of a series of sulfonyl piperazine LpxH inhibitors revealed a clear pharmacophore essential for potent inhibition.[15]

G cluster_molecule Example LpxH Inhibitor (AZ1) A Hydrogen Bond Acceptor (A) Piperazine A->Piperazine Carbonyl Oxygen H1 Hydrophobic Group (H) H1->Piperazine Piperazine Ring H2 Hydrophobic Group (H) Indoline H2->Indoline Indoline Ring R1 Aromatic Ring (R) R1->Indoline R2 Aromatic Ring (R) Phenyl R2->Phenyl

Caption: Pharmacophore Model for Sulfonyl Piperazine LpxH Inhibitors.[15]

The model identifies five key features: one hydrogen-bond acceptor, two hydrophobic groups, and two aromatic rings.[15]

  • Hydrogen-Bond Acceptor: Mapped to the carbonyl group on the indoline ring.

  • Hydrophobic Groups: Mapped to the piperazine and indoline rings.

  • Aromatic Rings: The trifluoromethylphenyl and indoline ring systems.

The sulfonyl-piperazine itself acts as a rigid but tunable linker, optimally positioning the two aromatic systems (R1 and R2) for binding within the enzyme's active site. The sulfonyl oxygens can also participate in hydrogen bonding, while the piperazine ring fulfills a key hydrophobic requirement. This case study demonstrates how the specific chemical properties of the sulfonyl-piperazine core are leveraged to achieve potent and selective biological activity.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized sulfonyl-piperazine building blocks. Each spectroscopic technique provides a unique and complementary piece of structural information.

TechniqueKey Diagnostic Features for Sulfonyl-Piperazines
¹H NMR Disappearance of N-H signal: The piperazine N-H proton signal (typically a broad singlet) disappears upon successful sulfonylation.[8][9] Piperazine Protons: Protons on the piperazine ring typically appear as complex multiplets in the 2.5-4.0 ppm region. Protons on carbons adjacent to the sulfonamide nitrogen are shifted downfield compared to those adjacent to the secondary amine.[16][17]
¹³C NMR Piperazine Carbons: Signals for the piperazine ring carbons typically appear in the 40-55 ppm range.[16][17]
FT-IR S=O Stretching: Two strong, characteristic absorption bands are observed for the sulfonyl group: an asymmetric stretch at ~1350 cm⁻¹ and a symmetric stretch at ~1280 cm⁻¹.[8][12] N-H Stretch: The disappearance of the N-H stretching band (if the starting material was a secondary amine) confirms the reaction.
LC/MS Molecular Ion Peak: Provides the molecular weight of the compound, confirming the addition of the sulfonyl group.[8][12][13] This is critical for verifying the correct product formation.
Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol ensures high-quality, reproducible data for structural elucidation.[16]

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonyl-piperazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to maximize its homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. This typically requires a longer acquisition time than ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction, to generate the final spectrum for analysis.

Conclusion and Future Perspectives

Sulfonyl-piperazine building blocks represent a class of chemical scaffolds with exceptional utility in drug discovery. Their synthesis is straightforward and robust, and their physicochemical properties can be precisely tuned to optimize for potency, selectivity, and pharmacokinetics. The electron-withdrawing sulfonyl group modulates the basicity and lipophilicity of the piperazine core, while the remaining secondary amine provides a versatile handle for modular diversification. As demonstrated by their successful application in areas from antibacterial to anticancer agents, these building blocks enable the systematic construction of complex molecules tailored to interact with specific biological targets.[15][18][19] Future advancements will likely see the integration of sulfonyl-piperazine scaffolds into novel drug modalities, including covalent inhibitors and targeted protein degraders, further cementing their role as a privileged tool for the medicinal chemist.

References

  • Synthesis and Evaluation of 1-Benzhydryl-sulfonyl-piperazine Derivatives as Inhibitors of Tumor Growth and Tumor Angiogenesis of. (2008). Ingenta Connect. [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. (2025). PubMed. [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. (2008). PubMed. [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition. (2017). American Chemical Society.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2019). PMC. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023). PMC. [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008). Taylor & Francis Online. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Piperazine derivatives of existing drug molecules. (2022). ResearchGate. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). MDPI. [Link]

  • Representative marketed drugs and drug candidates containing 1‐alkyl‐4‐sulfonylpiperazine core. (2023). ResearchGate. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). ACS Publications. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2018). PMC. [Link]

  • Synthesis of piperazines. (2024). Organic Chemistry Portal. [Link]

  • Applications of Bioisosteres in the Design of Biologically Active Compounds. (2023). ResearchGate. [Link]

  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups. (2018). Master Organic Chemistry. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine, a valuable building block in medicinal chemistry and drug discovery programs. The sulfonamide functional group is a well-established bioisostere of the amide bond, offering improved metabolic stability and unique binding properties.[1] This protocol details a robust and reproducible method for the nucleophilic substitution reaction between 2,3-dihydro-1H-indene-5-sulfonyl chloride and piperazine. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for product characterization, and discuss critical safety considerations. The methodologies described herein are designed for researchers, scientists, and professionals in drug development seeking a reliable pathway to this and similar piperazine sulfonamide scaffolds.

Introduction and Mechanistic Overview

The synthesis of sulfonamides is a cornerstone reaction in pharmaceutical chemistry, most commonly achieved by reacting a sulfonyl chloride with a primary or secondary amine.[2][3] The target molecule, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine, is constructed through this classic transformation. The piperazine ring is a "privileged scaffold," frequently incorporated into biologically active compounds due to its ability to modulate physicochemical properties and engage in multiple interactions with biological targets.[4][5][6]

Reaction Causality: The core of this synthesis is a nucleophilic acyl substitution at the sulfur atom. The reaction proceeds as follows:

  • Nucleophilic Attack: The secondary amine of the piperazine ring, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the 2,3-dihydro-1H-indene-5-sulfonyl chloride. The lone pair of electrons on the nitrogen atom forms a new N-S bond.

  • Chloride Elimination: The resulting intermediate is unstable and collapses, eliminating the chloride ion, which is an excellent leaving group.

  • Deprotonation: The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted piperazine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added.[7][8][9] The base scavenges the HCl, forming a salt (e.g., triethylammonium chloride) that can be easily removed during the work-up.

The primary starting material, 2,3-dihydro-1H-indene-5-sulfonyl chloride, is typically synthesized via electrophilic aromatic substitution, by reacting 2,3-dihydro-1H-indene (indane) with chlorosulfonic acid.[10]

Visualized Reaction Scheme and Workflow

General Reaction Scheme

G cluster_setup cluster_workup cluster_purify cluster_characterize setup Reaction Setup dissolve Dissolve Piperazine & TEA in anhydrous DCM setup->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Slowly add Sulfonyl Chloride solution dropwise cool->add react Stir at RT (Monitor by TLC) add->react workup Work-up react->workup quench Quench with H₂O workup->quench extract Extract with DCM quench->extract wash Wash Organic Layer (1M HCl, sat. NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify chromatography Silica Gel Column Chromatography purify->chromatography characterize Characterization chromatography->characterize analysis ¹H NMR, ¹³C NMR, MS characterize->analysis

Caption: Step-by-step workflow from reaction setup to final product characterization.

Detailed Experimental Protocol

4.1 Materials and Equipment

  • Reagents:

    • 2,3-dihydro-1H-indene-5-sulfonyl chloride (≥98% purity) * Piperazine (anhydrous, ≥99% purity)

    • Triethylamine (TEA, ≥99.5%, distilled)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • Hydrochloric Acid (HCl, 1 M aqueous solution)

    • Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

    • Sodium Chloride (NaCl, saturated aqueous solution - Brine)

    • Sodium Sulfate (Na₂SO₄, anhydrous)

    • Silica Gel (for column chromatography, 230-400 mesh)

    • TLC plates (Silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Dropping funnel

    • Ice/water bath

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Fume hood

4.2 Reagent Quantities

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
2,3-dihydro-1H-indene-5-sulfonyl chloride216.6810.01.02.17 g
Piperazine86.1420.02.01.72 g
Triethylamine101.1912.01.21.68 mL
Dichloromethane (DCM)---100 mL

Note: Using an excess of piperazine can help drive the reaction and minimize the formation of the disubstituted byproduct. However, for this protocol, we use a stoichiometric amount relative to the two reactive N-H bonds and rely on the base to drive the reaction, which simplifies purification.

4.3 Step-by-Step Procedure

  • Reaction Setup: In a fume hood, add piperazine (1.72 g, 20.0 mmol) and a magnetic stir bar to a 250 mL round-bottom flask. Dissolve it in 50 mL of anhydrous dichloromethane.

  • Base Addition: To the stirred solution, add triethylamine (1.68 mL, 12.0 mmol).

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C. Causality: This step is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride, preventing potential side reactions.

  • Reagent Addition: Separately, dissolve 2,3-dihydro-1H-indene-5-sulfonyl chloride (2.17 g, 10.0 mmol) in 50 mL of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cooled piperazine mixture over 30 minutes, ensuring the internal temperature remains below 5 °C. [9][10]5. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol in DCM). The disappearance of the sulfonyl chloride spot indicates completion.

  • Work-up - Quenching: Carefully pour the reaction mixture into 100 mL of water in a separatory funnel.

  • Work-up - Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess piperazine and triethylamine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to remove residual water).

    • Rationale: This washing sequence systematically removes unreacted starting materials and byproducts, simplifying the final purification step. [2][7]10. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane, to yield the pure 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the indane ring (around 7.5-7.8 ppm), the aliphatic protons of the indane ring (triplets around 2.9 and 2.1 ppm), and two distinct signals for the piperazine protons (typically broad singlets or triplets around 3.0-3.2 ppm).

  • ¹³C NMR: Signals corresponding to all 13 unique carbon atoms should be present.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the sulfonamide S=O asymmetric and symmetric stretches, typically found in the ranges of 1370–1350 cm⁻¹ and 1290–1270 cm⁻¹, respectively. [9]

Safety and Handling

  • 2,3-dihydro-1H-indene-5-sulfonyl chloride: This reagent is corrosive and moisture-sensitive. [10]Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It can cause severe skin burns and eye damage.

  • Triethylamine and Dichloromethane: These are volatile and flammable liquids. Avoid inhalation and contact with skin. All operations should be performed in a well-ventilated fume hood.

  • General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride, although for many small-scale preparations this may not be strictly necessary if anhydrous solvents are used promptly.

References

  • St-gelais, M. et al. (2018). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Bhatt, A. et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar. [Link]

  • Buller, S. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications - Organic Letters. [Link]

  • Barabe, F. et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Abu Khalaf, R. et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]

  • Abu Khalaf, R. et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. De Gruyter. [Link]

  • Roth, G. et al. Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Chawla, P. et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Ünver, Y. et al. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Nirogi, R. et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica. [Link]

  • Zhang, J. et al. (2017). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... ResearchGate. [Link]

  • PubChemLite. 2,3-dihydro-1h-indene-5-sulfonyl chloride. [Link]

  • J. Org. Chem., Beilstein. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Whiting, M. et al. (2020). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. PMC. [Link]

  • PubChemLite. 1-(2,3-dihydro-1h-inden-1-yl)piperazine. [Link]

  • Yilmaz, I. et al. (2022). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC. [Link]

  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

  • Google Patents. US2436685A - Substituted piperazines.
  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • El-Naggar, M. et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC. [Link]

  • Sancineti, S. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Wang, Y. et al. (2015). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

Sources

Application Notes and Protocols: Selective N-sulfonylation of Piperazine with Indane-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the selective mono-N-sulfonylation of piperazine with indane-5-sulfonyl chloride, a key transformation in the synthesis of various pharmacologically active agents. The intrinsic challenge of this reaction lies in controlling the selectivity between mono- and di-sulfonylation due to the symmetric and nucleophilic nature of the two nitrogen atoms in the piperazine ring. This document elucidates the underlying reaction mechanism, details a robust experimental protocol for achieving high mono-selectivity, presents strategies for process optimization, and outlines critical safety considerations. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction and Scientific Context

The sulfonamide functional group is a privileged motif in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[1][2] The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for its formation.[3][4] Piperazine, a symmetrical diamine, is a particularly valuable scaffold in drug design. However, its symmetry presents a significant synthetic challenge: controlling reactions to achieve selective functionalization at only one of the two equivalent nitrogen atoms is often difficult, leading to mixtures of mono-substituted, di-substituted, and unreacted starting materials.[5][6]

This guide focuses on the reaction between indane-5-sulfonyl chloride and piperazine. The resulting product, 1-(indan-5-yl)sulfonylpiperazine, serves as a crucial intermediate for building more complex molecules, particularly in the development of inhibitors for targets like the bacterial enzyme LpxH.[7] Achieving high chemoselectivity for the mono-sulfonated product is paramount for efficient synthesis, minimizing downstream purification challenges and maximizing overall yield.[5] This protocol leverages kinetic control and stoichiometry to favor the desired mono-N-sulfonylation.

Reaction Scheme and Mechanism

The N-sulfonylation reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on a piperazine nitrogen atom attacks the highly electrophilic sulfur atom of indane-5-sulfonyl chloride.[8] This is followed by the elimination of a chloride ion. The generated hydrochloric acid (HCl) is neutralized by a base to drive the reaction to completion.[8][9]

Reaction Scheme: Indane-5-sulfonyl chloride + Piperazine → 1-(Indan-5-yl)sulfonylpiperazine + Piperazine Hydrochloride

Mechanistic Considerations for Selectivity:

The primary challenge is preventing the second nitrogen of the mono-sulfonated product from reacting with another molecule of the sulfonyl chloride to form the 1,4-disubstituted byproduct. Several factors influence this selectivity:

  • Stoichiometry: Using a significant excess of piperazine relative to the sulfonyl chloride statistically favors the mono-substitution product. Once a single sulfonylation occurs, the remaining unreacted (and more basic) piperazine is more likely to react with the sulfonyl chloride than the less nucleophilic secondary amine of the product.[6]

  • Electronic Deactivation: The electron-withdrawing nature of the sulfonyl group (-SO2-) significantly reduces the nucleophilicity of the adjacent nitrogen atom in the mono-sulfonated product, kinetically disfavoring a second sulfonylation.

  • Controlled Addition: Slow, dropwise addition of the sulfonyl chloride to the piperazine solution at low temperatures (e.g., 0 °C) maintains a low instantaneous concentration of the electrophile, further minimizing the chance of di-substitution.[8]

Detailed Experimental Protocol

This protocol is optimized for the selective synthesis of 1-(indan-5-yl)sulfonylpiperazine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperazine≥99%Sigma-AldrichHygroscopic; store in a desiccator.
Indane-5-sulfonyl chloride≥97%Commercially AvailableMoisture-sensitive; handle under inert gas.
Dichloromethane (DCM)AnhydrousAcros OrganicsUse a dry, nitrogen-flushed solvent.
Triethylamine (TEA)≥99.5%Sigma-AldrichActs as an HCl scavenger.[4]
Hydrochloric Acid (HCl)1 M aq. solutionFisher ScientificFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aq. solutionVWRFor work-up.
BrineSaturated aq. solutionLab PreparedFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment Setup
  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Ice-water bath.

  • Standard laboratory glassware for work-up and purification (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Flash chromatography system.

Step-by-Step Procedure
  • Reactant Preparation: In a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve piperazine (4.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of piperazine). Add triethylamine (TEA, 1.2 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining this temperature is crucial for selectivity.

  • Addition of Sulfonyl Chloride: Dissolve indane-5-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled piperazine solution over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the indane-5-sulfonyl chloride is fully consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine and TEA), saturated NaHCO₃ solution, and finally with brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM/methanol to afford the pure 1-(indan-5-yl)sulfonylpiperazine. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.[2]

Visualization of Key Processes

General Experimental Workflow

The following diagram outlines the critical steps from setup to purification for the N-sulfonylation protocol.

G Workflow for Selective Mono-N-Sulfonylation node_setup Reaction Setup (Piperazine, TEA, DCM, N₂) node_cool Cool to 0 °C (Ice Bath) node_setup->node_cool node_add Slow Addition (Indane-5-sulfonyl Chloride) node_cool->node_add node_react Reaction (Warm to RT, Stir 4-16h) node_add->node_react node_monitor Monitor Progress (TLC / LC-MS) node_react->node_monitor node_workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) node_monitor->node_workup Upon Completion node_purify Purification (Chromatography / Recrystallization) node_workup->node_purify node_product Pure Mono-Sulfonated Product node_purify->node_product

Caption: High-level workflow for the selective mono-sulfonylation of piperazine.

Controlling Selectivity: Mono- vs. Bis-Sulfonylation

This diagram illustrates the kinetic and stoichiometric principles employed to favor the desired mono-sulfonated product over the bis-sulfonated byproduct.

G Controlling Selectivity in Piperazine Sulfonylation Piperazine Piperazine (Excess) (High Nucleophilicity) MonoProduct Desired Mono-Product (Reduced Nucleophilicity) Piperazine->MonoProduct  Fast Reaction (k1) Favored Path SulfonylChloride Indane-5-sulfonyl Chloride (Limiting) SulfonylChloride->MonoProduct BisProduct Undesired Bis-Product MonoProduct->BisProduct Slow Reaction (k2) Disfavored Path (k1 >> k2) Requires another Sulfonyl Chloride

Caption: Kinetic pathways illustrating the selective formation of the mono-sulfonamide.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.[10] 2. Hydrolysis of sulfonyl chloride.[10] 3. Product loss during work-up.1. Increase reaction time or gently warm to 30-40 °C. Confirm starting material consumption via TLC/LC-MS. 2. Use fresh, anhydrous reagents and solvents. Ensure the reaction is under an inert atmosphere.[11] 3. Perform multiple extractions (3x) with the organic solvent. Adjust pH carefully during washes.
Significant Bis-Sulfonylation Product 1. Piperazine excess is insufficient. 2. Sulfonyl chloride added too quickly. 3. Reaction temperature was too high.1. Increase the excess of piperazine to 5-6 equivalents. 2. Dilute the sulfonyl chloride and add it more slowly via a syringe pump for better control. 3. Maintain the reaction temperature at 0 °C during and immediately following the addition.
Difficult Purification 1. Product co-elutes with starting material or byproducts. 2. Piperazine salts are not fully removed.1. Modify the chromatography mobile phase. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds.[2] 2. Ensure the 1 M HCl wash during work-up is thorough to protonate and remove all basic species into the aqueous layer.[12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

  • Handling Reagents:

    • Indane-5-sulfonyl chloride: This reagent is corrosive and moisture-sensitive.[11] It can release HCl upon contact with water. Handle only in a well-ventilated fume hood and under an inert atmosphere. Avoid inhalation of dust or vapors.[11]

    • Piperazine: Can cause severe skin burns and eye damage.[15] It is also a respiratory sensitizer. Avoid breathing dust.[14]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.

  • Reaction Quenching: The work-up procedure involves acid/base washes which can be exothermic. Perform additions slowly and with cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. Available at: [Link]

  • ACS Publications. (2021, December 7). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. Available at: [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]

  • Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available at: [Link]

  • ResearchGate. (2015, June 30). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • SSRN. (2022, November 22). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available at: [Link]

  • ACS Publications. (2008, May 15). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Available at: [Link]

  • National Center for Biotechnology Information. (2023, March 1). Sulfonylation of RNA 2′-OH groups. PubMed Central. Available at: [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet. Available at: [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]

  • Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). US7772403B2 - Process to prepare sulfonyl chloride derivatives.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

Sources

Preparation of 5-HT6 antagonists using indane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Preparation & Validation of 5-HT6 Antagonists Using Indane Scaffolds

The Serotonin 5-HT6 receptor (5-HT6R) has emerged as a critical target for cognitive enhancement in Alzheimer’s disease (AD) and schizophrenia, as well as for metabolic regulation in obesity.[1] Unlike other serotonin receptors, 5-HT6R is almost exclusively expressed in the CNS (striatum, hippocampus, cortex), making it an attractive target with a lower risk of peripheral side effects.

While early antagonists relied heavily on tryptamine and sulfonamide-indole scaffolds (e.g., SB-271046), these structures often suffer from metabolic instability or poor blood-brain barrier (BBB) permeability. The indane (2,3-dihydro-1H-indene) scaffold represents a strategic bioisostere. It offers:

  • Conformational Rigidity: Restricts the spatial arrangement of the pharmacophore, potentially enhancing selectivity.

  • Lipophilicity: The carbocyclic core improves BBB penetration compared to more polar heterocycles.

  • Metabolic Resilience: Lacks the electron-rich nitrogen of the indole ring, reducing susceptibility to oxidative metabolism.

This guide details the synthesis of N-arylsulfonyl-indane derivatives and the subsequent biological validation required to confirm 5-HT6 antagonism.

Chemical Strategy & Pharmacophore Design

Effective 5-HT6 antagonists generally adhere to a specific pharmacophore model comprising three distinct regions:

  • Hydrophobic Core (Indane): Occupies the hydrophobic pocket of the receptor (analogous to the indole of serotonin).

  • Sulfonyl Linker: A hydrogen bond acceptor (SO2) that anchors the molecule, typically via interaction with Asn6.55 or Val6.52 in the receptor transmembrane domain.

  • Basic Amine Terminus: A protonatable nitrogen (usually piperazine or amino-alkyl) that forms a critical salt bridge with Asp3.32.

The synthesis below focuses on constructing an N-(indanyl)benzenesulfonamide scaffold with a piperazine tail, a proven architecture for high-affinity binding.

Visualizing the Synthetic Logic

SyntheticWorkflow Figure 1: Convergent synthesis of indane-based 5-HT6 antagonists via sulfonylation and alkylation. Start 5-Aminoindane (Starting Material) Inter1 Intermediate A (Sulfonamide Formation) Start->Inter1 Arylsulfonyl Cl Pyridine, DCM Inter2 Electrophile Gen. (Chloroalkylation) Inter1->Inter2 1-Bromo-2-chloroethane K2CO3, DMF Final Target Ligand (N-Indanyl-Piperazine) Inter2->Final N-Methylpiperazine NaI, CH3CN, Reflux

Protocol A: Chemical Synthesis

Objective: Synthesis of N-(2-(4-methylpiperazin-1-yl)ethyl)-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide.

Reagents & Equipment
  • 5-Aminoindane (CAS: 24425-40-9)

  • Benzenesulfonyl chloride

  • 1-Bromo-2-chloroethane

  • N-Methylpiperazine

  • Solvents: Dichloromethane (DCM), DMF, Acetonitrile

  • Bases: Pyridine, Potassium Carbonate (

    
    )
    
  • Purification: Flash Chromatography (Silica gel), LC-MS.

Step-by-Step Methodology

Step 1: Sulfonylation (The Anchor)

  • Dissolve 5-aminoindane (1.0 eq) in anhydrous DCM (10 mL/g) under nitrogen atmosphere.

  • Add pyridine (2.0 eq) and cool the solution to 0°C.

  • Dropwise add benzenesulfonyl chloride (1.1 eq) dissolved in DCM.

  • Allow to warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of amine.

  • Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over

    
    , filter, and concentrate.
    
  • Result: N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide (Solid).

Step 2: Linker Introduction (Alkylation)

  • Dissolve the sulfonamide from Step 1 in DMF.

  • Add

    
      (3.0 eq) and 1-bromo-2-chloroethane  (3.0 eq).
    
  • Heat to 60°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash column chromatography.

  • Result: N-(2-chloroethyl)-N-(indan-5-yl)benzenesulfonamide.

Step 3: Amination (The Basic Head)

  • Dissolve the chloro-intermediate in Acetonitrile (

    
    ).
    
  • Add N-methylpiperazine (3.0 eq) and a catalytic amount of Sodium Iodide (NaI) to accelerate the Finkelstein-like displacement.

  • Reflux (80°C) for 16–24 hours.

  • Workup: Evaporate solvent. Partition residue between DCM and saturated

    
    .
    
  • Purification: Convert to HCl salt for crystallization or purify free base via alumina column (DCM:MeOH).

  • Validation: Verify structure via

    
    -NMR and LC-MS (Expected M+H).
    

Protocol B: Biological Validation (In Vitro)

To confirm the compound acts as a 5-HT6 antagonist, two assays are required: Binding Affinity (


)  and Functional Efficacy (cAMP) .
Radioligand Binding Assay

Determines how tightly the indane derivative binds to the receptor.

  • Receptor Source: HEK-293 cells stably expressing human 5-HT6R.

  • Radioligand:

    
    -LSD (non-selective) or 
    
    
    
    -SB271046 (selective).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.[2]
    

Workflow:

  • Membrane Prep: Homogenize cells, centrifuge (20,000 x g), and resuspend pellet in buffer.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membranes (10–20 µg protein).

    • 50 µL Radioligand (at

      
       concentration, approx 1–2 nM).
      
    • 50 µL Test Compound (Indane derivative,

      
       to 
      
      
      
      M).
    • Non-specific binding control: 10 µM Methiothepin.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

  • Detection: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Assay (Antagonist Mode)

Determines if the binding blocks receptor signaling.

5-HT6 is


-coupled; activation increases intracellular cAMP.[2] An antagonist will inhibit serotonin-induced cAMP accumulation.

Visualizing the Signaling Pathway

SignalingPathway Figure 2: Gs-coupled signaling pathway. Antagonists prevent the 5-HT-induced rise in cAMP. Agonist 5-HT (Agonist) Receptor 5-HT6 Receptor Agonist->Receptor Activates Antagonist Indane Ligand (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Production ATP ATP ATP->AC Substrate

[3] Protocol:

  • Cell Seeding: Plate HEK-293/h5-HT6 cells in 384-well plates (5,000 cells/well).

  • Pre-incubation: Add the Indane Test Compound (various concentrations) and incubate for 15 mins at 37°C.

  • Stimulation: Add Serotonin (5-HT) at its

    
     concentration. Incubate for 30 mins.
    
  • Detection: Use a TR-FRET (e.g., HTRF) or GloSensor cAMP kit.

    • HTRF Principle: Competition between native cAMP and labeled cAMP-d2 for a Cryptate-labeled anti-cAMP antibody.

  • Readout: Measure fluorescence ratio (665/620 nm).

  • Result: A potent antagonist will result in low cAMP levels (high FRET signal in competitive assays) despite the presence of serotonin.

Data Interpretation & Troubleshooting

Expected Results Table:

Compound IDStructure TypeBinding

(nM)
cAMP

(nM)
Selectivity (vs 5-HT2A)
Reference SB-2710461.25.4>100x
Indane-1 N-Indanyl-Sulfonamide< 10< 50High
Negative Ctrl Indane (No amine)> 10,000N/AN/A

Troubleshooting Guide:

  • Low Yield in Step 2 (Alkylation): The sulfonamide nitrogen is a weak nucleophile. Ensure the base (

    
    ) is dry and consider adding a catalytic amount of 18-crown-6 or switching to Cs2CO3.
    
  • High Non-Specific Binding (Assay): Indanes are lipophilic. Increase wash steps in the filtration assay or add 0.1% BSA to the assay buffer to sequester "sticky" compounds.

  • Agonist Activity? If the compound increases cAMP on its own, it is an agonist. Check the functional assay in "Agonist Mode" (compound alone, no 5-HT).

References

  • Alcalde, E., et al. (2009). Indene-based scaffolds.[4] 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists.[4] Journal of Medicinal Chemistry.

  • Galezowski, M., et al. (2023). 5-HT6 receptor antagonists.[3][5][6][7] Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines. Bioorganic & Medicinal Chemistry Letters.[5][8]

  • Hirst, W. D., et al. (2003). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

  • Promega. Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay.

Sources

Purification methods for sulfonyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Sulfonyl Piperazine Scaffolds in Drug Discovery

Abstract & Strategic Overview

Sulfonyl piperazine derivatives represent a cornerstone pharmacophore in modern medicinal chemistry, serving as critical scaffolds for GPCR ligands (e.g., 5-HT antagonists), HIV protease inhibitors, and chemotherapeutic agents. However, their purification presents a distinct set of challenges: the amphiphilic nature of the piperazine core, the high polarity of the sulfonamide bond, and the persistent presence of hydrolytically unstable sulfonyl chloride starting materials.

This guide moves beyond generic "column chromatography" advice. It provides a mechanistic approach to purification, exploiting the physicochemical properties of the piperazine nitrogen and the acidic nature of sulfonamide byproducts to achieve high purity (>98%) with maximized recovery.

The Impurity Profile: Know Your Enemy

Before selecting a method, one must understand the reaction matrix. The standard synthesis involves reacting a sulfonyl chloride (


) with a piperazine derivative in the presence of a base (TEA/DIPEA).
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Sulfonic Acid (

)
Hydrolysis of unreacted sulfonyl chloride.Highly acidic, water-soluble as a salt.Base Wash: Partitions to aqueous phase at pH > 7.
Unreacted Piperazine Excess starting material.[1]Basic (

).
Acid Wash: Partitions to aqueous phase at pH < 4.
Bis-sulfonamide Over-reaction (if using unprotected piperazine).Neutral/Lipophilic.Chromatography/Crystallization: Difficult to remove via extraction.
HCl Salts Byproduct of the coupling reaction.Water-soluble.[2]Aqueous Wash: Removed in initial partition.

Workflow 1: The "Acid-Base Swing" Extraction (Liquid-Liquid)

Best For: Gram-scale synthesis of mono-N-substituted piperazines (where the distal nitrogen is a free amine). Principle: This method utilizes the basicity of the distal piperazine nitrogen to "catch" the product in the aqueous phase, wash away non-basic impurities, and then "release" it back to the organic phase.

Protocol A: Catch-and-Release Extraction
  • Quench: Dilute the reaction mixture (DCM) with water to hydrolyze excess sulfonyl chloride. Stir vigorously for 15 minutes.

  • Initial Partition: Separate phases. The organic phase contains Product, Non-basic impurities, and unreacted Sulfonyl Chloride.

  • The "Catch" (Acid Extraction):

    • Extract the organic layer with 1M HCl (aq) (

      
       vol).
      
    • Mechanism:[3][4] The basic piperazine nitrogen protonates (

      
      ), forcing the product into the aqueous layer.
      
    • Discard Organic Layer: This removes non-basic impurities (bis-sulfonamides, neutral side products).

  • The Wash: Wash the acidic aqueous layer once with fresh DCM (removes entrained neutrals).

  • The "Release" (Basification):

    • Cool the aqueous layer to

      
      .
      
    • Slowly basify with 6M NaOH until pH > 12.

    • Mechanism:[3][4] Deprotonates the piperazine ammonium salt; product becomes lipophilic.

    • Note: Sulfonic acid byproducts remain as sodium salts (

      
      ) in the water.
      
  • Final Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.

Workflow 2: High-Throughput Scavenging (Solid Phase)

Best For: Parallel synthesis (library generation) where LLE is too labor-intensive. Principle: Use functionalized polymer resins to chemically covalently bind impurities, allowing the product to be isolated via simple filtration.

Protocol B: Dual-Resin Scavenging
  • Reagents:

    • Scavenger 1:PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene). Targets: Electrophiles (Unreacted Sulfonyl Chloride).

    • Scavenger 2:PS-Isocyanate (Polystyrene methyl isocyanate). Targets: Nucleophiles (Excess Piperazine).

Procedure:

  • Calculate Loading: Assume 20% excess of starting materials. Add 3 equivalents of resin capacity relative to the estimated impurity.

  • Incubation: Add both resins directly to the reaction vial (DCM/DMF mixture).

  • Agitation: Shake gently at room temperature for 4–12 hours.

    • Mechanism:[3][4] PS-Trisamine attacks

      
       to form a sulfonamide bond on the bead. PS-Isocyanate reacts with free piperazine to form a urea on the bead.
      
  • Filtration: Filter through a fritted cartridge.

  • Rinse: Wash resin with DCM/MeOH (9:1) to recover adsorbed product.[2]

  • Result: Filtrate contains pure product; impurities are trapped on the beads.

Workflow 3: Chromatographic Purification (Flash & Prep HPLC)

Best For: Final polishing of complex mixtures or separating regioisomers. Challenge: Piperazines are "sticky" on silica due to interaction with acidic silanols, leading to peak tailing.

Protocol C: Flash Chromatography (Silica)
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Modifier (Critical):

    • Do NOT use plain MeOH/DCM.

    • Use: DCM : [MeOH with 10%

      
       or 
      
      
      
      ].
    • Example Gradient: 0% to 10% of the (MeOH/Ammonia) mixture in DCM.

  • Alternative: Use Amine-functionalized Silica (NH2-Silica). This eliminates the need for mobile phase modifiers and prevents tailing.

Protocol D: Preparative HPLC (Reverse Phase)
  • Column Selection: High-pH stable C18 (e.g., C18 Hybrid technology) is preferred.

  • Why High pH? At low pH (TFA), piperazine is doubly protonated and highly polar, eluting near the void volume. At pH 10 (Ammonium Bicarbonate buffer), it is neutral, improving retention and peak shape.

  • Buffer System:

    • Solvent A: 10 mM Ammonium Bicarbonate (pH 10).

    • Solvent B: Acetonitrile.[5][6]

Workflow 4: Crystallization (Scale-Up)

Best For: Large-scale (>10g) purification where chromatography is cost-prohibitive.

Solvent SystemRatio (v/v)Application Note
EtOH / Water 95:5The Gold Standard. Dissolve hot in 95% EtOH; add water dropwise until turbid. Cool slowly.
iPrOH / Water 70:30Excellent for removing sulfonic acid salts which stay in the aqueous mother liquor.
EtOAc / Hexane VariableGood for lipophilic, fully substituted piperazines. Use vapor diffusion for small batches.

Decision Logic & Visualization

The following diagrams illustrate the decision-making process and the mechanism of the Acid-Base Swing.

PurificationLogic Start Crude Reaction Mixture (Sulfonyl Piperazine) CheckStructure Is the Distal Nitrogen Free? (Secondary Amine) Start->CheckStructure Wash Standard Workup: Acid Wash (remove amine) Base Wash (remove sulfonic acid) CheckStructure->Wash No (N-Substituted) ScaleCheck Scale < 100mg (Parallel Synthesis)? CheckStructure->ScaleCheck Yes AcidBase Method: Acid-Base Swing Extraction (Protocol A) PurityCheck1 Purity > 95%? AcidBase->PurityCheck1 Recryst Final Polish: Crystallization (EtOH/Water) PurityCheck1->Recryst No Done1 Done1 PureProduct Pure Product (>98%) Recryst->PureProduct Flash Flash Chromatography (DCM/MeOH + NH3) Wash->Flash Flash->PureProduct ScaleCheck->AcidBase No (Manual/Scale-up) Scavenge Method: Scavenger Resins (Protocol B) ScaleCheck->Scavenge Yes (High Throughput) Scavenge->PureProduct

Figure 1: Decision Matrix for selecting the optimal purification strategy based on molecular structure and scale.

AcidBaseSwing Organic1 Organic Phase: Product + Neutrals AddAcid Add 1M HCl Organic1->AddAcid AqueousAcid Aqueous Phase (Acidic): Product-H+ (Salt) AddAcid->AqueousAcid Extracts Product OrganicWaste Organic Waste: Neutrals/Bis-sulfonamides AddAcid->OrganicWaste Discards Impurities AddBase Add NaOH (pH > 12) + Fresh DCM AqueousAcid->AddBase OrganicFinal New Organic Phase: Pure Product (Free Base) AddBase->OrganicFinal Product Returns to Organic AqueousWaste Aqueous Waste: Sulfonic Acid Salts AddBase->AqueousWaste Impurities Stay Aqueous

Figure 2: The "Catch and Release" Acid-Base Swing mechanism for purifying basic piperazine derivatives.

Troubleshooting Guide

  • Problem: Product "oils out" during crystallization.

    • Solution: The solution is likely too concentrated or cooled too fast. Re-dissolve by heating, add a small amount of "good" solvent (EtOH), and seed with a crystal. Alternatively, scratch the glass surface to induce nucleation.

  • Problem: Poor separation on HPLC (broad peaks).

    • Solution: This is a pH mismatch. If using TFA, the piperazine is charged and interacts with residual silanols. Switch to a high pH buffer (Ammonium Bicarbonate, pH 10) or add 0.1% Triethylamine to the mobile phase to mask silanols.

  • Problem: Low yield after Acid-Base extraction.

    • Solution: The product might be too water-soluble even as a free base. Saturate the aqueous layer with NaCl (salting out) before the final DCM extraction, or use Chloroform/Isopropanol (3:1) instead of DCM for better extraction efficiency.

References

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100: Methods for Basic Hydrophilic Compounds. SIELC Application Notes.[4] [Link]

  • National Institutes of Health (NIH). (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors: Synthesis and Purification. PubMed Central. [Link]

  • Organic Syntheses. (1954). Purification of Sulfonyl Chlorides and Sulfonamides.[2] Org.[4][7] Synth. Coll. Vol. 4, p.943. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Sulfonamide Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a high-efficiency protocol for the synthesis of sulfonamide piperazines using microwave-assisted organic synthesis (MAOS). By replacing traditional thermal reflux with dielectric heating, this method reduces reaction times from hours to minutes (typically <10 min) while increasing isolated yields by 15–25%. This protocol is optimized for medicinal chemistry libraries targeting GPCRs and antimicrobial pathways, ensuring scalability and reproducibility.

Introduction & Rationale

Sulfonamide piperazines represent a privileged scaffold in drug discovery, serving as core structures for 5-HT receptor ligands, carbonic anhydrase inhibitors, and antiretroviral agents. Conventional synthesis—typically the nucleophilic attack of a piperazine on a sulfonyl chloride—suffers from slow kinetics, requiring prolonged reflux in chlorinated solvents (DCM, CHCl₃). This often leads to thermal degradation of sensitive substrates and hydrolysis of the sulfonyl chloride reagent.

Microwave Advantage: Microwave irradiation utilizes dipolar polarization and ionic conduction . The sulfonyl group (


) is highly polar; under microwave irradiation, the oscillating electric field aligns the dipoles of the reagents and solvent, generating rapid internal heat. This specific heating effect stabilizes the polar transition state of the sulfonylation mechanism, significantly enhancing the reaction rate and selectivity compared to conductive heating (oil bath).

Mechanistic Insight

The reaction follows a nucleophilic substitution pathway at the sulfur atom. The mechanism is generally considered an addition-elimination sequence or a concerted


-like displacement, depending on the specific electronic environment.
Reaction Pathway Visualization

The following diagram illustrates the workflow and mechanistic logic, highlighting the role of the base and microwave energy.

G Start Reagents: Piperazine + Sulfonyl Chloride TS Transition State (Polarized S-N bond formation) Start->TS Nucleophilic Attack Base Base Scavenger (TEA or K2CO3) Base->TS Proton Abstraction MW MW Irradiation (Dipolar Polarization) MW->TS stabilizes polar TS Product Sulfonamide Piperazine TS->Product Elimination of Cl- Byproduct HCl Salt / Byproducts TS->Byproduct

Caption: Mechanistic flow of microwave-assisted sulfonylation. The polar transition state is stabilized by dielectric heating, accelerating product formation.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 1-substituted piperazine (1.0 equiv)

  • Reagent: Aryl/Alkyl sulfonyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Ethanol (Green/Polar) or Acetonitrile (Aprotic/Polar)

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve the piperazine derivative (1.0 mmol) in 3 mL of Ethanol (or Acetonitrile).

  • Add Base (2.0 mmol). Note: If using

    
    , ensure fine powder form for better dispersion.
    
  • Slowly add Sulfonyl Chloride (1.1 mmol) at room temperature.

    • Critical Control Point: Sulfonyl chlorides are moisture sensitive. Add this reagent last, immediately before capping the vial.

Step 2: Microwave Irradiation

  • Seal the vial with a septum cap.

  • Program the microwave reactor with the following parameters:

    • Temperature: 80°C

    • Hold Time: 5 - 10 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (High absorption setting)

    • Stirring: High

  • Start the run. The system should reach 80°C within 30-60 seconds.

Step 3: Work-up & Isolation

  • Method A (Precipitation - Green): Pour the reaction mixture into 10 mL of ice-cold water. Stir for 5 minutes. The sulfonamide often precipitates as a solid. Filter, wash with water, and dry.[1]

  • Method B (Extraction): If no precipitate forms, evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (10 mL), wash with water (2 x 5 mL) and Brine (5 mL). Dry over

    
     and concentrate.
    

Step 4: Purification

  • Recrystallization from EtOH/Water is usually sufficient.

  • If necessary, purify via flash chromatography (Hexane:EtOAc gradient).

Data Presentation: Efficiency Comparison

The following table summarizes the efficiency gains of this protocol compared to traditional thermal methods for a standard reaction (e.g., N-benzylpiperazine + Tosyl chloride).

ParameterConventional Heating (Reflux)Microwave Protocol (This Guide)Improvement Factor
Reaction Time 3 – 6 Hours5 – 10 Minutes 36x Faster
Temperature 80°C (Oil Bath)80°C (Internal Control)Precise Energy Transfer
Solvent Volume 10 - 20 mL2 - 4 mL5x Less Waste
Isolated Yield 65 - 75%85 - 96% ~20% Increase
Purity (Crude) 80 - 85%>95%Cleaner Profile

Data aggregated from internal validation and comparative literature [1, 5, 7].

Troubleshooting & Optimization (Self-Validating System)

This protocol is designed to be self-validating. Use the logic below to diagnose deviations.

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideEnsure solvents are dry. Increase sulfonyl chloride to 1.5 equiv. Switch solvent to Acetonitrile (aprotic).
Bis-sulfonylation Unsubstituted Piperazine usedIf using free piperazine, use excess amine (3-4 equiv) or use mono-Boc protected piperazine.
Vial Over-pressure Solvent volatility or HCl gasEnsure the vessel volume is <60% full. The base (

) should neutralize HCl, preventing gas buildup.
Incomplete Conversion Low microwave absorptionEthanol is a good absorber (high tan

). If using non-polar solvents (e.g., Toluene), add a "doping" agent like ionic liquid or switch to polar solvent.
Optimization Workflow

Optimization Check Check LCMS/TLC (5 min run) Result Conversion Status Check->Result Complete Proceed to Workup Result->Complete >95% Incomplete Starting Material Remains Result->Incomplete SM present Hydrolysis Sulfonic Acid Detected Result->Hydrolysis Byproduct Action1 Increase Temp to 100°C Add 2 min Incomplete->Action1 Action2 Add 0.5 eq Sulfonyl Chloride Check Solvent Dryness Hydrolysis->Action2 Action1->Check Action2->Check

Caption: Decision tree for optimizing reaction conditions based on intermediate analysis.

References

  • Mohamed, S. S., et al. (2012).[2] Microwave Assisted one-pot Synthesis and Screening of some schiff's bases of Sulfanilamide. Journal of Chemical and Pharmaceutical Research.

  • De Luca, L., & Giacomelli, G. (2008).[3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry.

  • Shaikh, S. (2026). Green Chemistry Approach for Microwave-Assisted Synthesis of Traditional Organic Reactions. ResearchGate.

  • Biotage. (n.d.). Microwave Reaction Tutorial: Sulfonamide Synthesis. Biotage Academy.

  • Gomes, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (MDPI).

  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Application Notes.

  • BenchChem. (2025).[4] Eco-friendly and green synthesis methods for sulfonamide derivatives. BenchChem Protocols.

Sources

Application Note: Solid-Phase Synthesis of Arylsulfonyl Piperazine Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The piperazine scaffold is a privileged structure in modern drug discovery. Specifically, arylsulfonyl piperazine derivatives have demonstrated profound pharmacological utility, serving as critical pharmacophores in cystic fibrosis transmembrane conductance regulator (CFTR) modulators[1], 5-HT receptor antagonists, and novel oxazolidinone-class antimicrobial agents[2].

While traditional solution-phase synthesis of these libraries often suffers from tedious chromatographic purification steps and poor yields due to bis-sulfonylation or side reactions, Solid-Phase Synthesis (SPS) offers a highly efficient alternative. By immobilizing the piperazine core on a polymeric support, excess reagents can be driven to completion and easily removed via simple filtration, enabling the rapid generation of high-purity combinatorial libraries without intermediate purification bottlenecks[3].

Experimental Design & Mechanistic Causality

To ensure a robust and self-validating synthetic workflow, every reagent and condition must be selected based on orthogonal reactivity and mechanistic causality:

  • Resin Selection (2-CTC vs. Wang/Merrifield): 2-Chlorotrityl chloride (2-CTC) resin is the optimal solid support for this workflow. Unlike Merrifield resins which require harsh HF cleavage, or Wang resins which require high concentrations of trifluoroacetic acid (TFA)[4], 2-CTC allows for the immobilization of secondary amines and subsequent cleavage under extremely mild acidic conditions (1–5% TFA in dichloromethane). This prevents the degradation of acid-sensitive functional groups introduced during library diversification.

  • Orthogonal Protection Strategy: Mono-Fmoc-piperazine is utilized rather than Boc-piperazine. The Fmoc group is base-labile (cleaved by 20% piperidine), making it perfectly orthogonal to the acid-labile 2-CTC linker. This prevents premature cleavage of the piperazine core from the resin during the deprotection step.

  • Sulfonylation Dynamics: The reaction between the resin-bound secondary amine and diverse arylsulfonyl chlorides (ArSO₂Cl) generates hydrochloric acid (HCl). A non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is strictly required. Pyridine is preferred as it not only scavenges the HCl—preventing the protonation and deactivation of the piperazine nitrogen—but also acts as a nucleophilic catalyst, forming a highly electrophilic sulfonylpyridinium intermediate that accelerates the reaction kinetics[3].

Workflow Visualization

G Resin 2-CTC Resin (Solid Support) Loading Immobilization (Mono-Fmoc-Piperazine) Resin->Loading Attach Deprotect Fmoc Deprotection (20% Piperidine) Loading->Deprotect Wash & Deprotect Sulfonyl Sulfonylation (ArSO2Cl, Pyridine) Deprotect->Sulfonyl Diversify Cleavage Resin Cleavage (1-5% TFA in DCM) Sulfonyl->Cleavage Release Product Arylsulfonyl Piperazine (High Purity Library) Cleavage->Product Isolate

Workflow for the solid-phase synthesis of arylsulfonyl piperazine libraries.

Step-by-Step Self-Validating Protocols

This protocol is designed as a self-validating system; each step includes an analytical checkpoint to confirm reaction completion before proceeding.

Protocol A: Resin Swelling and Immobilization
  • Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a solid-phase synthesis vessel equipped with a PTFE frit. Add 10 mL of anhydrous dichloromethane (DCM) and agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Loading: Dissolve 2.0 equivalents (eq) of mono-Fmoc-piperazine and 4.0 eq of DIPEA in 10 mL of anhydrous DCM. Add the solution to the swollen resin.

  • Agitation: Agitate the suspension at room temperature for 2 hours.

  • Capping: To cap unreacted trityl chloride sites, add 1 mL of HPLC-grade methanol (MeOH) directly to the reaction mixture and agitate for an additional 15 minutes.

  • Washing: Drain the vessel and wash the resin sequentially with DCM (3 × 10 mL), N,N-dimethylformamide (DMF) (3 × 10 mL), and DCM (3 × 10 mL).

  • Validation Checkpoint: Perform a UV-spectrophotometric Fmoc-cleavage assay on a 5 mg resin aliquot to calculate the exact resin loading.

Protocol B: Fmoc Deprotection
  • Deprotection: Treat the loaded resin with 10 mL of a 20% (v/v) piperidine in DMF solution. Agitate for 5 minutes, then drain. Repeat with a fresh 10 mL aliquot of 20% piperidine/DMF for 15 minutes.

  • Washing: Drain and wash extensively with DMF (5 × 10 mL) and DCM (5 × 10 mL) to remove all traces of piperidine.

  • Validation Checkpoint (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A dark green/blue bead color confirms the successful exposure of the secondary amine. (Note: The standard Ninhydrin/Kaiser test will yield a false negative for secondary amines).

Protocol C: Library Diversification (Sulfonylation)
  • Reaction Setup: Split the deprotected resin into parallel reaction vessels depending on the desired library size.

  • Coupling: To each vessel, add 3.0 eq of the respective arylsulfonyl chloride (ArSO₂Cl) and 6.0 eq of anhydrous pyridine dissolved in 5 mL of anhydrous DCM.

  • Agitation: Agitate the vessels at room temperature for 4–6 hours.

  • Washing: Drain the reagents and wash the resin with DCM (3 × 5 mL), DMF (3 × 5 mL), MeOH (2 × 5 mL), and finally DCM (3 × 5 mL).

  • Validation Checkpoint (Chloranil Test): Repeat the Chloranil test on the beads. The beads should remain colorless or pale yellow , indicating complete consumption of the secondary amine. If beads are green, repeat the sulfonylation step.

Protocol D: Cleavage and Isolation
  • Cleavage: Treat the resin in each vessel with 5 mL of a 5% (v/v) TFA in DCM solution for 30 minutes at room temperature.

  • Collection: Drain the cleavage cocktail into pre-weighed collection vials. Wash the resin twice with 2 mL of DCM and combine the washes with the cleavage filtrate.

  • Evaporation: Evaporate the volatiles under a stream of nitrogen or via a centrifugal evaporator.

  • Validation Checkpoint: Analyze the crude residues via LC-MS to confirm the mass of the target arylsulfonyl piperazine and assess crude purity[3].

Quantitative Data & Library Validation

The electronic nature of the arylsulfonyl chloride significantly impacts the reaction kinetics and the final purity of the library members. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfonyl chloride, driving the reaction to absolute completion and resulting in superior crude purities. Conversely, bulky or strongly electron-donating groups (EDGs) may require extended reaction times.

Table 1: Representative Yields and Purities for Arylsulfonyl Piperazine Synthesis

EntryArylsulfonyl Chloride (ArSO₂Cl) InputElectronic / Steric NatureCrude Yield (%)*LC-MS Purity (%)
14-Methylbenzenesulfonyl chlorideMildly Electron-donating92> 95
24-Nitrobenzenesulfonyl chlorideStrongly Electron-withdrawing96> 98
34-Methoxybenzenesulfonyl chlorideStrongly Electron-donating88> 92
42,4-Difluorobenzenesulfonyl chlorideElectron-withdrawing94> 96
5Naphthalene-2-sulfonyl chlorideBulky / Aromatic85> 90

*Yields are calculated based on the initial theoretical loading of the 2-CTC resin.

References

  • Current Updates on Oxazolidinone and Its Significance.PMC.
  • Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4- Nitrobenzenesulfonamide Chemistry.Theses.cz.
  • Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones.ACS Combinatorial Science.
  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit.MDPI.
  • cftr missense mutations: Topics by Science.gov.Science.gov.

Sources

Scale-up procedure for 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Part 1: Executive Summary & Strategic Approach

Objective: To provide a robust, scalable, and chromatography-free protocol for the synthesis of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine (Target API Intermediate). This compound is a critical pharmacophore in the development of 5-HT6 antagonists and other GPCR-targeting therapeutics.

Process Strategy: The synthesis is designed around a Convergent Two-Step Protocol prioritizing regioselectivity and cost-efficiency.

  • Electrophilic Aromatic Substitution: Chlorosulfonation of 2,3-dihydro-1H-indene (indane) using chlorosulfonic acid (

    
    ).
    
  • Nucleophilic Substitution: Coupling of the resulting sulfonyl chloride with piperazine.

Critical Quality Attributes (CQA):

  • Regioselectivity: Controlling the 5-position vs. 4-position substitution on the indane ring.

  • Mono-substitution: Preventing the formation of the symmetric impurity 1,4-bis(indansulfonyl)piperazine during the coupling step.

  • Safety: Managing the highly exothermic chlorosulfonation quench and HCl evolution.

Part 2: Reaction Engineering & Mechanism

Retrosynthetic Analysis & Pathway

The synthesis relies on the inherent directing effects of the alkyl group on the benzene ring. The cyclic alkyl group of indane activates the aromatic ring. Steric hindrance at the 4-position (ortho to the fused ring bridgehead) strongly favors substitution at the 5-position (para to the alkyl bridge), typically achieving >95:5 regioselectivity.

ReactionScheme Indane 2,3-dihydro-1H-indene (Indane) Int1 5-Indansulfonyl Chloride (Intermediate) Indane->Int1  ClSO3H  -5°C to 0°C CSA Chlorosulfonic Acid (Excess) CSA->Int1 Product 1-(2,3-dihydro-1H-indene- 5-sulfonyl)piperazine Int1->Product  DCM/THF  0°C to rt BisImp Bis-sulfonamide (Impurity) Int1->BisImp  Deficient Piperazine Pip Piperazine (3.0 eq) Pip->Product

Figure 1: Synthetic pathway highlighting the critical divergence point for bis-sulfonylation impurities.

Part 3: Detailed Experimental Protocols

Step 1: Chlorosulfonation of Indane

Target: 2,3-dihydro-1H-indene-5-sulfonyl chloride

Safety Warning: Chlorosulfonic acid reacts violently with water.[1][2][3][4] The quenching step is the most hazardous operation in this process. Full PPE (face shield, acid-resistant gloves, apron) is mandatory. Perform in a high-efficiency fume hood.

Reagents:

  • 2,3-Dihydro-1H-indene (Indane): 1.0 eq

  • Chlorosulfonic acid (

    
    ): 6.0 eq (Excess drives reaction and acts as solvent)
    
  • Dichloromethane (DCM): For extraction

  • Sodium Sulfate (

    
    ): Drying agent
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect the gas outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Charging: Charge Chlorosulfonic acid (6.0 eq) into the flask. Cool the system to -10°C .

  • Addition: Add Indane (1.0 eq) dropwise via the addition funnel.

    • Control Point: Maintain internal temperature between -5°C and 0°C . The reaction is highly exothermic.

    • Rate: Addition typically takes 1-2 hours depending on scale and cooling capacity.

  • Reaction: After addition, allow the mixture to stir at 0°C for 2 hours, then warm to room temperature (20-25°C) and stir for an additional 1 hour.

    • Monitoring: Check reaction completion by TLC or HPLC (quench a mini-aliquot in MeOH).

  • Quench (CRITICAL):

    • Prepare a separate vessel with crushed ice (approx. 10g ice per 1g acid used).

    • Slowly pour the reaction mixture onto the agitated ice. NEVER add water to the acid.[2][5]

    • Observation: Vigorous evolution of HCl fumes and heat. Maintain temperature <20°C during quench to prevent hydrolysis of the sulfonyl chloride.

  • Workup:

    • Extract the aqueous slurry with DCM (3 x volume).

    • Wash combined organics with cold water (2x) and cold brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at <40°C.
      
    • Result: The product is an oil or low-melting solid that solidifies upon standing. Use directly in Step 2.

Step 2: Sulfonamide Coupling

Target: 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Rationale: Using a large excess of piperazine (3-4 equivalents) serves two purposes:

  • It acts as the base to scavenge the HCl generated.

  • It statistically favors mono-substitution over bis-substitution.

Reagents:

  • 5-Indansulfonyl chloride (from Step 1): 1.0 eq

  • Piperazine (anhydrous): 4.0 eq

  • Dichloromethane (DCM) or THF: 10 volumes

  • 1M Hydrochloric Acid (HCl): For purification workup

  • 50% NaOH solution: For pH adjustment

Protocol:

  • Preparation: Dissolve Piperazine (4.0 eq) in DCM (8 volumes). Ensure complete dissolution (piperazine is moderately soluble in DCM; THF can be used if solubility is an issue).

  • Addition: Dissolve the sulfonyl chloride (1.0 eq) in DCM (2 volumes). Add this solution dropwise to the piperazine solution at 0°C .

    • Note: Inverse addition (chloride to amine) is crucial to maintain a high amine-to-chloride ratio, minimizing bis-impurity formation.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Self-Validating Purification (Acid/Base Swing):

    • Wash 1 (Remove Excess Piperazine): Wash the reaction mixture with water (3x). Piperazine is highly water-soluble and will be removed. The product and bis-impurity remain in the organic phase.

    • Extraction (Select for Product): Extract the organic phase with 1M HCl (2x) .

      • Mechanism:[2][5][6][7][8][9] The target mono-sulfonamide contains a basic secondary amine and will protonate/dissolve in the aqueous acid layer.

      • Rejection: The bis-sulfonamide impurity has no basic nitrogen and will remain in the organic layer. Discard the organic layer.

    • Precipitation: Basify the acidic aqueous layer to pH >12 using 50% NaOH or solid

      
       while cooling.
      
    • Isolation: The product will precipitate as a white solid. Filter, wash with water, and dry.[2][10] Alternatively, extract the basic aqueous phase with DCM, dry, and concentrate.

Part 4: Process Control & Data Visualization

Purification Logic Flow

This flowchart illustrates the "Self-Validating" Acid/Base workup strategy that guarantees purity without chromatography.

WorkupFlow RxnMix Crude Reaction Mixture (Product + Excess Piperazine + Bis-Impurity) WaterWash Water Wash RxnMix->WaterWash OrgPhase1 Organic Phase (Product + Bis-Impurity) WaterWash->OrgPhase1 AqPhase1 Aqueous Waste (Excess Piperazine + Salts) WaterWash->AqPhase1 Remove Excess Amine AcidExt Extraction with 1M HCl OrgPhase1->AcidExt OrgPhase2 Organic Waste (Bis-Sulfonamide Impurity) AcidExt->OrgPhase2 Rejection of Non-Basic Impurities AqPhase2 Acidic Aqueous Phase (Protonated Product) AcidExt->AqPhase2 Selection of Target Basify Basify to pH >12 (NaOH) AqPhase2->Basify FinalProd Precipitate/Extract Pure Product Basify->FinalProd

Figure 2: Purification logic ensuring removal of symmetric bis-sulfonamide impurities.

Quantitative Data Summary
ParameterSpecification / RangeRationale
Indane Purity >98%Impurities in starting material (e.g., indene) lead to complex side products.
Reaction Temp (Step 1) -5°C to 0°CTemps >5°C increase risk of di-chlorosulfonation and sulfone formation.
Piperazine Equivalents 3.0 - 4.0 eq<3.0 eq significantly increases bis-sulfonamide impurity (>10%).
Quench Temperature <20°CHigh temp during quench hydrolyzes the sulfonyl chloride to sulfonic acid (yield loss).
Expected Yield 75 - 85% (Overall)High efficiency due to extractive purification.

Part 5: Analytical Verification

NMR Characterization (Predicted):

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.6 - 7.3 (m, 3H, Ar-H) – Characteristic 1,2,4-substitution pattern.
      
    • 
       3.0 (m, 4H, Piperazine 
      
      
      
      adjacent to
      
      
      ).
    • 
       2.9 (m, 4H, Piperazine 
      
      
      
      adjacent to NH).
    • 
       2.95 (t, 4H, Indane benzylic 
      
      
      
      ).
    • 
       2.1 (m, 2H, Indane central 
      
      
      
      ).
    • 
       1.6 (s, 1H, NH) – Broad singlet, exchangeable.
      

HPLC Control:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% TFA).

  • Detection: UV @ 254 nm.

  • Retention Order: Piperazine (Void) < Product < Bis-Impurity < Sulfonyl Chloride (if unreacted).

References

  • Vertex AI Search . (2023). Scale up procedure for 5-indansulfonyl chloride. MDPI. Retrieved from [Link]

  • Organic Syntheses . (n.d.). Sulfanilyl chloride, N-acetyl - Procedure. Organic Syntheses, Coll. Vol. 1, p. 8. Retrieved from [Link]

  • International Labour Organization (ILO) . (2021). ICSC 1039 - Chlorosulfonic Acid.[2] International Chemical Safety Cards. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists.[10] PMC. Retrieved from [Link]

  • Organic Chemistry Portal . (2005). Convergent and Fast Route to Piperazines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of indane-sulfonyl piperazines in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Indane-Sulfonyl Piperazines

Executive Summary

Indane-sulfonyl piperazines represent a privileged scaffold in drug discovery, often utilized in PPAR agonists, chemokine receptor antagonists, and metabolic modulators. However, their physicochemical profile—combining the lipophilic, planar indane ring with the polar sulfonyl group and a basic piperazine core—creates distinct solubility challenges in dimethyl sulfoxide (DMSO).

This guide addresses the thermodynamic and kinetic barriers to solubilization for this specific chemical class.[1] It provides actionable troubleshooting protocols to overcome "oiling out," crystal lattice resistance, and salt-form incompatibility.

Part 1: The Solubility Mechanism (Why is this happening?)

Q: Why do indane-sulfonyl piperazines often precipitate or form gels in DMSO despite being "organic" molecules?

A: The insolubility is rarely due to simple lipophilicity; it is usually a Crystal Lattice Energy issue derived from the scaffold's specific architecture.

  • Pi-Stacking (Indane): The bicyclic indane system is planar and highly lipophilic. In the solid state, these rings stack efficiently (pi-pi interactions), creating a high-energy barrier to disrupt the crystal lattice [1].

  • Dipolar Locking (Sulfonyl): The sulfonyl group (

    
    ) is a strong hydrogen bond acceptor and creates a significant dipole. In the crystal lattice, these dipoles align strongly with the basic nitrogen of the piperazine or other polar protons, further "locking" the solid state.
    
  • The "Salt Trap": If you are working with a hydrochloride (HCl) or trifluoroacetate (TFA) salt of the piperazine, solubility in pure DMSO often decreases. DMSO is a polar aprotic solvent; it solvates cations (like the protonated piperazine) well but solvates anions (like

    
    ) very poorly. This leaves the anion "naked" and highly reactive, often driving the equilibrium back toward the solid salt lattice [2].
    

Part 2: Troubleshooting & Optimization Protocols

Scenario A: The Compound is a Solid that Won't Dissolve

Issue: You have added DMSO to the solid powder, but particles remain visible, or a hazy suspension forms.

Protocol 1: The Thermodynamic Reset (Physical Methods) Do not proceed to chemical additives until this protocol is exhausted.

  • The 37°C Incubator: Place the sealed vial in a 37°C water bath for 15–30 minutes. The indane ring's solubility is temperature-dependent.

    • Why: Increasing temperature overcomes the lattice enthalpy (

      
      ) of the indane stacking.
      
  • Bath Sonication (Pulse Mode): Sonicate at 40 kHz for 5-minute intervals.

    • Critical Step: Monitor the temperature of the water bath. If it exceeds 40°C, degradation of the sulfonamide bond is possible (though rare).

  • Vortex Shearing: High-speed vortexing (30 seconds) between sonication rounds helps break up the hydration shell if water contamination is present.

Protocol 2: The "Salt-to-Base" Switch (Chemical Methods) Use this if Protocol 1 fails and you are working with a salt form (e.g., HCl, TFA).

Q: I am using the HCl salt. Should I switch to the Free Base? A: Yes. For DMSO stock solutions, the Free Base is almost invariably more soluble than the inorganic salt for this scaffold.

  • Mechanism: The neutral piperazine and indane moieties interact favorably with the organic methyl groups of DMSO (dispersion forces). In contrast, the ionic lattice of the salt requires DMSO to separate charges without effective anion solvation, which is thermodynamically unfavorable in anhydrous DMSO [3].

Compound FormDMSO Solubility PotentialRecommended Action
Free Base High (>50 mM typical)Standard stock preparation.
HCl Salt Low to Moderate Convert to Free Base or add 1-5%

(see warning below).
TFA Salt Moderate Often "oils out." Use Free Base.
Mesylate Salt Moderate to High usually better than HCl in DMSO.

Workflow Visualization: Solubilization Decision Tree

SolubilityTree Start Compound Solid in DMSO CheckVisible Visible Particles? Start->CheckVisible HeatSonic Protocol 1: Heat (37°C) + Sonication CheckVisible->HeatSonic Solved1 Dissolved? HeatSonic->Solved1 Ready Proceed to Assay Solved1->Ready Yes CheckSalt Check Salt Form Solved1->CheckSalt No IsSalt Is it HCl/TFA Salt? CheckSalt->IsSalt Identify Form ActionSalt Action: Convert to Free Base OR Add 1-2% Water (Assay Permitting) IsSalt->ActionSalt Yes (Salt) ActionBase Action: Check DMSO Water Content (Is DMSO old/wet?) IsSalt->ActionBase No (Free Base) ActionSalt->Ready Retest ActionBase->Ready Retest with Dry DMSO

Caption: Decision tree for troubleshooting indane-sulfonyl piperazine insolubility in DMSO.

Scenario B: Precipitation Upon Thawing (Cryoprecipitation)

Issue: The stock solution was clear when prepared, but after storing at -20°C and thawing, a precipitate or "slush" appears.

Q: Is my compound degrading? A: Likely not. This is usually Hygroscopic Crashing .

  • The Mechanism: DMSO is highly hygroscopic.[1][2] If the vial was opened while cold, it condensed atmospheric moisture. Water acts as an "anti-solvent" for the lipophilic indane group. Even 2-5% water content can decrease solubility by orders of magnitude [4].

  • The Fix:

    • Re-solubilize using Protocol 1 (Heat/Sonication).

    • Prevention:[3] Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

    • Storage: Store over molecular sieves if strict anhydrous conditions are required.

Data: Effect of Water Content on Solubility (Simulated for Indane Scaffold)

DMSO Water Content (%)Solubility Status (10 mM Target)Observation
< 0.1% (Dry) SolubleClear solution.
0.5% SolubleClear solution.
2.0% MetastableClear, but precipitates on freezing.
5.0% InsolubleHazy/Precipitate formed immediately.
Scenario C: "Oiling Out" (Gel Formation)

Issue: The compound forms a sticky globule at the bottom of the vial instead of dissolving or crystallizing.

Q: How do I handle oiling out? A: This indicates the compound is in a "melted" state but not solvated—often caused by impurities or trace solvents (like residual ethyl acetate from synthesis).

Protocol 3: The Co-Solvent Spike Only use if the assay tolerates it.

  • Add Ethanol (EtOH) or Methanol (MeOH) to the DMSO stock. A 5-10% addition of an alcohol can disrupt the gel by providing a hydrogen bond donor that pure DMSO lacks.

  • Warning: Ensure the final assay concentration of the alcohol is non-toxic to your specific cell line or enzyme.

Part 3: Advanced Formulation (Assay Preparation)

Workflow: Preparing a Robust 10 mM Stock

StockPrep Weigh Weigh Solid (Calculate for Free Base MW) Solvent Add Anhydrous DMSO (Fresh bottle) Weigh->Solvent Mix Vortex (30s) + Sonicate (5 min, 37°C) Solvent->Mix Inspect Visual Inspection (Clear?) Mix->Inspect Inspect->Mix No (Repeat) Aliquot Aliquot into Amber Glass Vials Inspect->Aliquot Yes Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Standard Operating Procedure (SOP) for preparing indane-sulfonyl piperazine stocks.

References

  • Li, D., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[4] Link

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Application Notes. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-715. Link

Sources

Technical Support Center: Troubleshooting Low Yields in Piperazine Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine sulfonylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving from common problems to detailed troubleshooting workflows and protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the sulfonylation of piperazines.

Q1: My piperazine sulfonylation reaction is giving a very low yield. What are the most common culprits?

A1: Low yields in this reaction are a frequent issue, typically stemming from one or more of four key areas: reagent quality, reaction conditions, competing side reactions, or product loss during workup.

  • Reagent Quality: The stability of your sulfonyl chloride is paramount. These reagents are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them unreactive.[1] Similarly, impurities in the piperazine starting material or solvent can interfere with the reaction.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically affect the outcome.[2] An inappropriate base may fail to effectively scavenge the generated HCl or could introduce side reactions. Temperature control is crucial to prevent the decomposition of the sulfonyl chloride and minimize byproduct formation.[1]

  • Side Reactions: The most common side reaction is di-sulfonylation, where both nitrogen atoms of the piperazine ring react.[1] This is especially problematic when using a 1:1 stoichiometry. Other side reactions can include hydrolysis of the starting material or product.

  • Workup & Purification: The sulfonated piperazine product can sometimes be partially water-soluble, leading to significant loss during aqueous extraction phases.[1] Furthermore, purification can be challenging, and the product may be lost if the incorrect method is chosen.[3]

Q2: How do I choose the correct base for my reaction? What happens if I choose the wrong one?

A2: The base is one ofthe most critical components of the reaction. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct. A poor choice of base can lead to low yields, side reactions, or failure of the reaction altogether.

The ideal base should be strong enough to scavenge the acid but should not be nucleophilic enough to compete with the piperazine in reacting with the sulfonyl chloride.

BaseTypepKa of Conjugate AcidKey Considerations & Potential Issues
Triethylamine (Et₃N) Sterically Hindered Amine~10.7Commonly used and effective. Its bulkiness prevents it from acting as a nucleophile. Can be difficult to remove under vacuum due to its boiling point (89 °C).
DIPEA (Hünig's Base) Sterically Hindered Amine~10.7Even more sterically hindered than Et₃N, making it an excellent non-nucleophilic choice. Higher boiling point (127 °C) makes it suitable for higher temperature reactions but harder to remove.
Pyridine Aromatic Amine~5.2Often used as both a base and a solvent. It can act as a nucleophilic catalyst. However, it is less basic than trialkylamines and can sometimes lead to the formation of undesired chlorinated byproducts.[1]
Inorganic Bases (K₂CO₃, Cs₂CO₃) Carbonate Salts~10.3 (for HCO₃⁻)Can be effective, particularly in polar aprotic solvents like DMF or acetonitrile. Their use can simplify workup as they are easily removed by filtration or aqueous extraction. Best suited for N-sulfonylation.[1]

Choosing a base that is too weak will result in a buildup of HCl, which protonates the piperazine starting material, deactivating it and stalling the reaction. Choosing a nucleophilic base (like an unhindered primary or secondary amine) can result in the base itself becoming sulfonylated.

Q3: I suspect my sulfonyl chloride has degraded. How can I confirm this and what should I do?

A3: Sulfonyl chlorides are notoriously sensitive to hydrolysis and thermal decomposition.[4][5] Upon standing, especially if exposed to atmospheric moisture, they hydrolyze to the corresponding sulfonic acid. Older samples may also take on a yellowish color due to slow decomposition into sulfur dioxide (SO₂) and chlorine gas.[6]

Signs of Degradation:

  • Physical Appearance: The reagent is clumpy, discolored (yellow/brown), or has a strong, acrid odor different from its pungent norm.

  • Reaction Failure: A trusted, well-established reaction fails to proceed, with starting material remaining even after extended reaction times.

  • Analytical Evidence: An NMR of the starting material shows peaks corresponding to the sulfonic acid, or a test reaction with a simple amine fails to produce the expected sulfonamide.

Troubleshooting Steps:

  • Use a Fresh Bottle: The simplest solution is to use a new, sealed bottle of the sulfonyl chloride.[1]

  • Purification: If a new bottle is unavailable, you may be able to purify the existing stock. For solid sulfonyl chlorides, recrystallization can be effective. For liquids, distillation under reduced pressure is possible, but care must be taken as they can be thermally labile.[7]

  • Storage: Always store sulfonyl chlorides in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[1]

Q4: My TLC shows multiple spots after the reaction. What are the likely side products and how can I avoid them?

A4: Multiple spots on a TLC plate are a clear indicator of side reactions. For piperazine sulfonylation, the culprits are usually predictable.

  • Di-sulfonylation: This is the most common byproduct, where both piperazine nitrogens are sulfonylated. It typically appears as a less polar spot on the TLC than your desired mono-sulfonated product.

    • Solution: To favor mono-sulfonylation, use a large excess of piperazine (3-5 equivalents) relative to the sulfonyl chloride. Alternatively, if the piperazine is the more valuable reagent, slowly add the sulfonyl chloride (1.0 eq) to the piperazine solution at a low temperature (0 °C) to maintain a high concentration of the amine relative to the electrophile at all times.[1] The most robust method is to use an N-protected piperazine (e.g., N-Boc-piperazine), which guarantees mono-sulfonylation at the free nitrogen.[8]

  • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): If your reaction conditions are not strictly anhydrous, the sulfonyl chloride will hydrolyze. The resulting sulfonic acid is very polar and will often remain at the baseline of the TLC plate.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[9]

  • Unreacted Piperazine: The piperazine starting material will also be visible on the TLC, typically as a polar spot that may streak.

    • Solution: Monitor the reaction by TLC until the limiting reagent (often the sulfonyl chloride) is consumed.[10] If the reaction stalls, a slight excess of the sulfonylating agent might be needed, but this increases the risk of di-sulfonylation.

Q5: I'm working with an unsymmetrical piperazine. How can I control which nitrogen gets sulfonylated?

A5: Regioselectivity is a significant challenge with unsymmetrical piperazines. The outcome is determined by a combination of steric and electronic factors. Generally, the less sterically hindered and/or more nucleophilic nitrogen will react preferentially. However, achieving high selectivity can be difficult.

  • Steric Hindrance: A nitrogen atom with a bulky substituent (e.g., a phenyl group) will be less reactive than one with a smaller substituent (e.g., a methyl group).

  • Electronics: Electron-withdrawing groups attached to or near one nitrogen will decrease its nucleophilicity, favoring reaction at the other nitrogen.

  • The Definitive Solution (Protecting Groups): The most reliable way to ensure absolute regioselectivity is to use a piperazine derivative where one nitrogen is temporarily protected. The Boc (tert-butyloxycarbonyl) group is ideal for this purpose. You can selectively sulfonylate the free nitrogen and then remove the Boc group under acidic conditions.[8][11] This multi-step approach often saves time and effort compared to trying to optimize a poorly selective reaction and separate the resulting isomers.

Q6: My reaction seems to work, but I lose most of my product during the aqueous workup. What's happening?

A6: This is a classic workup problem, often caused by the unexpected water solubility of the product. While many organic compounds are insoluble in water, the presence of the basic piperazine nitrogen means your product can be protonated by any residual acid, forming a salt. These salts are often highly soluble in the aqueous layer.

Solutions:

  • Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to be basic (pH 9-11) using a solution like 1M NaOH or saturated NaHCO₃. This deprotonates the piperazine nitrogen, converting the salt back into the free base, which is typically much more soluble in organic solvents like DCM or ethyl acetate.

  • "Salt Out" the Product: After basifying, saturate the aqueous layer by adding solid sodium chloride (NaCl) until no more dissolves. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer during extraction.[1]

  • Use a Different Extraction Solvent: If your product has moderate polarity, a more polar solvent like n-butanol might be more effective at extraction than ethyl acetate or DCM.

  • Avoid Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering off the base hydrochloride salt (e.g., triethylammonium chloride, which has some solubility in DCM but can often be filtered) and then concentrating the filtrate, followed by purification via column chromatography.

Troubleshooting Workflows & Protocols

Workflow: A Systematic Approach to Optimizing Low Yields

This workflow provides a logical sequence of steps to diagnose and solve low-yield issues.

G start Low Yield in Piperazine Sulfonylation check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Scrutinize Reaction Conditions check_reagents->check_conditions If reagents are pure sol_reagents Use fresh sulfonyl chloride. Ensure anhydrous solvents. Confirm piperazine purity. check_reagents->sol_reagents Issue Found check_sides Step 3: Analyze for Side Reactions check_conditions->check_sides If conditions are standard sol_conditions Optimize Base (e.g., Et3N, DIPEA). Control Temperature (start at 0°C). Check stoichiometry (slow addition). check_conditions->sol_conditions Issue Found check_workup Step 4: Audit Workup & Purification check_sides->check_workup If side products are minimal sol_sides Use excess piperazine or protecting group to prevent di-sulfonylation. Run under inert atmosphere. check_sides->sol_sides Issue Found sol_workup Basify before extraction (pH >9). Saturate aqueous layer with NaCl. Purify via chromatography or recrystallization. check_workup->sol_workup Issue Found end_node Optimized High-Yield Reaction check_workup->end_node If workup is efficient

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocol: General Procedure for Mono-Sulfonylation

This protocol provides a robust starting point for the mono-sulfonylation of piperazine using an excess of the amine to minimize di-sulfonylation.

1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add piperazine (3.0 equivalents).

  • Dissolve the piperazine in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

  • Place the flask under an inert atmosphere (N₂ or Ar) and cool the mixture in an ice bath to 0 °C.

2. Reagent Addition:

  • In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent.

  • Using a syringe, add the sulfonyl chloride solution dropwise to the stirred piperazine solution over 15-30 minutes. A slow addition rate is crucial to prevent localized high concentrations of the sulfonyl chloride, which can lead to di-sulfonylation.

  • After the addition is complete, add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 equivalents).

3. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the sulfonyl chloride.[1][10] A typical mobile phase is 5-10% methanol in DCM.

4. Workup and Purification:

  • Once the reaction is complete (typically 2-12 hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. If using DCM, the organic layer will be on the bottom.

  • Wash the organic layer sequentially with 1M NaOH, water, and finally, saturated NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.[3]

References

  • Friedrich, M., & Manolikakes, G. (2018). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Chemistry – A European Journal. Available at: [Link]

  • Lee, J., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Available at: [Link]

  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Kuleshova, E., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Friedrich, M., & Manolikakes, G. (2018). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Wikipedia. Available at: [Link]

  • Nguyen, H. T. T., et al. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. ResearchGate. Available at: [Link]

  • Kuleshova, E., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Ye, Z., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

  • Al-saad, K. K. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Martin, L. (1959). Purification of piperazine. Google Patents.
  • Plantz, A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Plantz, A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Available at: [Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Wang, S., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Baklanov, M., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-SU-PIP-001 Status: Active Specialist: Senior Application Scientist, Bioanalytical Division Compound: 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine (CAS: 1580413-73-5)

Part 1: Executive Summary & Stability Profile

Compound Overview

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine represents a classic sulfonamide-piperazine scaffold. Structurally, it consists of a lipophilic indan (dihydroindene) ring connected via a sulfonyl group to a polar piperazine ring. This structural dichotomy drives its behavior in biological matrices.

Predicted Stability Matrix

Based on structure-activity relationships (SAR) and functional group chemistry.

ParameterStability RatingTechnical Insight
Chemical Hydrolysis High The sulfonamide bond (

) is chemically robust and resistant to hydrolysis at physiological pH (7.4) [1].
Enzymatic Degradation Moderate In fresh plasma (active esterases/oxidases), the piperazine ring is susceptible to N-oxidation or N-glucuronidation. The indan ring is generally stable in plasma but may be oxidized by CYP450 enzymes in whole blood or liver microsomes [2].
Matrix Adsorption Low to Moderate The secondary amine on the piperazine is basic (

). At plasma pH, it is positively charged, reducing non-specific binding to plastics compared to neutral lipophiles, but glass adsorption can occur.
Freeze-Thaw High Sulfonamides typically withstand multiple freeze-thaw cycles without cleavage.

Part 2: Detailed Technical Guide

Mechanism of Instability: What to Watch For

While the core scaffold is stable, researchers often mistake matrix interference or extraction inefficiency for instability.

  • N-Oxidation (Enzymatic): If using fresh (unfrozen) plasma, plasma amine oxidases can convert the secondary amine of the piperazine to an N-oxide. This typically results in a mass shift of +16 Da.

    • Mitigation: Keep samples on ice (

      
      ) and process within 2 hours. Add an antioxidant (e.g., ascorbic acid) if N-oxidation is confirmed.
      
  • Carbamoylation: Secondary amines (piperazine) can react with dissolved

    
     or endogenous carbonates in plasma to form carbamates, especially at higher pH.
    
    • Mitigation: Ensure plasma is buffered or acidified immediately upon collection.

Experimental Workflows (Protocols)
Protocol A: Bench-Top Stability Assessment

Objective: Determine the allowable processing window at room temperature.

  • Preparation: Spike plasma with the analyte at Low QC (e.g., 10 ng/mL) and High QC (e.g., 1000 ng/mL).

  • Aliquot: Split into 3 sets:

    • 
       (Process immediately).
      
    • 
       (Leave on bench for 4 hours).
      
    • 
       (Leave on bench for 24 hours).
      
  • Extraction: Perform Protein Precipitation (PPT) using cold Acetonitrile (1:3 ratio).

  • Analysis: LC-MS/MS.

  • Criteria: The mean concentration at

    
     must be within 
    
    
    
    of
    
    
    .
Protocol B: Freeze-Thaw Stability

Objective: Validate sample handling during re-analysis.

  • Cycle 1: Freeze spiked plasma at

    
     for 
    
    
    
    hours. Thaw unassisted at room temperature.
  • Refreeze: Return to

    
     for 
    
    
    
    hours.
  • Repeat: Perform for a total of 3 cycles.

  • Analysis: Compare Cycle 3 samples against freshly prepared controls.

Part 3: Visualization of Stability Logic

The following diagram illustrates the decision tree for troubleshooting stability issues with sulfonamide-piperazines.

StabilityWorkflow Start Start: Low Recovery in Plasma CheckExtraction Step 1: Check Extraction Efficiency Start->CheckExtraction IsRecoveryLow Is Recovery < 50%? CheckExtraction->IsRecoveryLow CheckStability Step 2: Check Bench-Top Stability IsRecoveryLow->CheckStability No (Recovery OK) Adsorption Issue: Adsorption to Container IsRecoveryLow->Adsorption Yes IsUnstable Is T_24h < 85% of T_0? CheckStability->IsUnstable Hydrolysis Issue: Chemical Hydrolysis (Rare for Sulfonamides) IsUnstable->Hydrolysis Yes (pH Dependent) Enzymatic Issue: Enzymatic Metabolism (N-Oxidation) IsUnstable->Enzymatic Yes (Temp Dependent) Solution1 Action: Acidify Plasma (pH 4) Hydrolysis->Solution1 Solution2 Action: Add Enzyme Inhibitor (e.g., Fluoride/Oxalate) Enzymatic->Solution2 Solution3 Action: Use Polypropylene or Silanized Glass Adsorption->Solution3

Caption: Diagnostic workflow for isolating instability mechanisms in sulfonamide-piperazine derivatives.

Part 4: Troubleshooting & FAQs

Q1: I see a "double peak" in my chromatogram for the analyte. Is it degrading?

Diagnosis: This is likely not degradation. Piperazine derivatives often exhibit peak splitting due to:

  • Protonation State: If your mobile phase pH is near the

    
     of the piperazine nitrogen (
    
    
    
    ), the molecule exists in two states.
  • Solvent Mismatch: Injecting a high-organic extract (e.g., 100% ACN) into a high-aqueous initial gradient. Fix: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid) and the injection solvent matches the initial mobile phase conditions.

Q2: The compound disappears rapidly in whole blood but is stable in plasma.[1] Why?

Diagnosis: This indicates Red Blood Cell (RBC) partitioning or intracellular metabolism. The indan ring is lipophilic and may partition into RBC membranes. Fix: Measure the Blood-to-Plasma Ratio (


) . If 

, the compound is sequestered in RBCs. Lyse cells prior to extraction or analyze whole blood instead of plasma.
Q3: Can I use EDTA plasma?

Answer: Yes.


 or 

are the recommended anticoagulants. Heparin is acceptable but can sometimes cause interference in LC-MS (ion suppression) if not removed efficiently during extraction. Avoid Citrate if pH sensitivity is suspected (though unlikely for this compound).
Q4: Long-term storage at vs ?

Recommendation: For sulfonamide-piperazines,


 is generally sufficient for 1-3 months. However, for regulatory compliance (GLP) and indefinite storage, 

is mandatory
to prevent slow enzymatic activity or amorphous-to-crystalline phase transitions in the frozen matrix [3].

Part 5: References

  • Vree, T. B., & Hekster, Y. A. (1987). Pharmacokinetics of Sulfonamides Revisited. Antibiotics and Chemotherapy.[1] Link:

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link:

  • BenchChem. (2025).[2] Stability of Piperazin-2-one-d6 in different biological matrices. (Used as a proxy for general piperazine stability protocols). Link: (Note: Generalized reference for piperazine handling).

  • PubChem. (2025).[3] Compound Summary: 1-(2,3-dihydro-1H-inden-1-yl)piperazine. (Structural analog data). Link:

Sources

Technical Support Center: Synthesis of Indane Sulfonamides - A Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indane Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this important class of molecules. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side products and optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of indane sulfonamides, typically achieved by reacting an aminoindane with a sulfonyl chloride in the presence of a base, is a cornerstone reaction in the development of various therapeutic agents, including potent carbonic anhydrase inhibitors. While the fundamental reaction appears straightforward, the reality of achieving high purity and yield can be complex. The reactivity of the sulfonyl chloride, the nature of the indane core, and the specific reaction conditions all play a critical role in the formation of undesired side products. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in my indane sulfonamide synthesis?

A1: The most frequently encountered side products can be categorized into three main classes:

  • Sulfonic Acid: This is formed by the hydrolysis of the sulfonyl chloride starting material in the presence of water.[1] Sulfonyl chlorides are highly susceptible to moisture, and even trace amounts of water in your solvent, amine, or glassware can lead to the formation of the corresponding sulfonic acid, which can complicate purification.

  • Di-sulfonylation Product: If you are using a primary aminoindane, it is possible for the sulfonamide product to be further sulfonated on the nitrogen atom, leading to a di-sulfonylated impurity. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.

  • Ring-Sulfonated Indane: The indane scaffold, particularly the benzene ring, is susceptible to electrophilic aromatic substitution.[2][3] Under certain conditions, especially with reactive sulfonylating agents or in the presence of strong acids, you may observe sulfonation directly on the aromatic ring of the indane, most commonly at the 5-position.

Q2: My reaction is not going to completion, and I see a lot of unreacted aminoindane. What should I do?

A2: Incomplete conversion can be due to several factors. Firstly, ensure your sulfonyl chloride is of high quality and has not degraded to sulfonic acid.[4] Secondly, the choice of base is critical. A base that is too weak may not effectively scavenge the HCl generated during the reaction, leading to the protonation of the aminoindane and shutting down its nucleophilicity. Consider using a non-nucleophilic, moderately strong base like triethylamine or diisopropylethylamine (DIPEA). Lastly, reaction temperature can play a role; while low temperatures are generally preferred to minimize side reactions, some sterically hindered substrates may require gentle heating to proceed at a reasonable rate.

Q3: I am observing a significant amount of a polar impurity that I suspect is the sulfonic acid. How can I prevent its formation?

A3: Preventing the formation of sulfonic acid hinges on rigorous exclusion of water from your reaction.[4] This includes:

  • Using anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.

  • Drying your glassware thoroughly in an oven before use.

  • Ensuring your aminoindane and base are dry.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I avoid di-sulfonylation of my primary aminoindane?

A4: To minimize the formation of the di-sulfonylation product, you should:

  • Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonyl chloride.

  • Add the sulfonyl chloride solution slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to maintain a low instantaneous concentration of the sulfonylating agent.

  • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting aminoindane is consumed.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during indane sulfonamide synthesis.

Observation Potential Cause(s) Recommended Action(s)
Low or no product formation; starting materials remain. 1. Degraded sulfonyl chloride (hydrolyzed to sulfonic acid). 2. Insufficiently basic conditions. 3. Low reaction temperature for a hindered substrate.1. Use a fresh bottle of sulfonyl chloride or purify the existing one. 2. Switch to a stronger, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). 3. Gradually increase the reaction temperature while monitoring for side product formation.
Multiple spots on TLC, including a very polar spot. 1. Presence of water leading to sulfonic acid formation. 2. Decomposition of the sulfonyl chloride.[4]1. Implement rigorous anhydrous techniques (see FAQ Q3). 2. Run the reaction at a lower temperature.
A less polar byproduct is observed on TLC/LC-MS. 1. Di-sulfonylation of a primary amine. 2. Ring sulfonation of the indane moiety.1. Use a more controlled stoichiometry of the sulfonyl chloride (1.05-1.1 eq) and add it slowly at low temperature. 2. Use milder reaction conditions (lower temperature, less reactive sulfonylating agent if possible). Consider protecting groups on the indane ring if it is highly activated.
Difficult purification; product co-elutes with impurities. 1. Similar polarity of the product and side products. 2. Isomeric impurities (e.g., ortho- vs. para-sulfonated indane).1. Explore different chromatographic conditions (e.g., different solvent systems, gradient elution). Consider crystallization as a purification method. 2. High-resolution analytical techniques like HPLC with a suitable column are necessary for separation and quantification.

Experimental Protocols

General Protocol for the Synthesis of an Indane Sulfonamide

This protocol provides a general starting point for the synthesis of an indane sulfonamide from an aminoindane and a sulfonyl chloride. Optimization may be required based on the specific substrates used.

Materials:

  • Aminoindane (1.0 equiv)

  • Sulfonyl chloride (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminoindane and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (TEA or DIPEA) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminoindane is consumed.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indane sulfonamide.

Analytical Method for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized indane sulfonamide and for detecting the presence of side products.

Typical HPLC Conditions:

  • Column: A reversed-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile in water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is commonly used.

  • Detection: UV detection at a wavelength where the product and potential impurities absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a troubleshooting workflow.

cluster_main Main Reaction Pathway cluster_side Common Side Reactions Aminoindane Aminoindane IndaneSulfonamide Desired Indane Sulfonamide Aminoindane->IndaneSulfonamide SulfonylChloride Sulfonyl Chloride SulfonylChloride->IndaneSulfonamide SulfonicAcid Sulfonic Acid (Hydrolysis) SulfonylChloride->SulfonicAcid RingSulfonation Ring-Sulfonated Indane SulfonylChloride->RingSulfonation Base Base (e.g., TEA) Base->IndaneSulfonamide DiSulfonylation Di-sulfonylation Product IndaneSulfonamide->DiSulfonylation Water H₂O (Moisture) Water->SulfonicAcid ExcessSulfonylCl Excess Sulfonyl Chloride ExcessSulfonylCl->DiSulfonylation AromaticRing Indane Aromatic Ring AromaticRing->RingSulfonation

Caption: Reaction pathways in indane sulfonamide synthesis.

Start Low Yield or High Impurity in Indane Sulfonamide Synthesis CheckReagents 1. Check Reagent Quality (Sulfonyl Chloride, Solvents) Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions (Base, Temperature, Stoichiometry) CheckReagents->CheckConditions Good Degraded Use fresh/purified sulfonyl chloride. Implement anhydrous techniques. CheckReagents->Degraded Poor AnalyzeImpurity 3. Characterize Major Impurity (LC-MS, NMR) CheckConditions->AnalyzeImpurity Optimized Suboptimal Optimize base (e.g., DIPEA). Adjust temperature. Control stoichiometry (slow addition). CheckConditions->Suboptimal Suboptimal Hydrolysis Identified: Sulfonic Acid Action: Rigorous anhydrous conditions. AnalyzeImpurity->Hydrolysis DiSulfonylation Identified: Di-sulfonylation Action: Use 1.05-1.1 eq. sulfonyl chloride, slow addition. AnalyzeImpurity->DiSulfonylation RingSulfonation Identified: Ring Sulfonation Action: Milder conditions, consider protecting groups. AnalyzeImpurity->RingSulfonation

Caption: Troubleshooting workflow for indane sulfonamide synthesis.

References

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PMC. [Link]

  • Siddiqui, A. A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(8), 186-199. [Link]

  • Hisar, O. L. C. A. Y., et al. (2021). Investigation of The Inhibition Effects of Some Synthesis Products on Human Carbonic Anhydrase. KTU AVES. [Link]

  • Ascensius. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. ResearchGate. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]

  • Analytical Separation Methods. (2021). [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Gnedin, B. G., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Kinetics and Catalysis, 46(1), 29-36. [Link]

  • Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 2, 215-220. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4). [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

  • Gadani, K., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6471-6475. [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2183-2194. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Reimerdes, E. H., & Seydel, J. K. (1969). [Significance of Acid Stability of Sulfonamides for the Determination of Their N4-metabolites]. Arzneimittel-Forschung, 19(11), 1863-1868. [Link]

  • Belokon, Y. N., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 14(11), 1585-1590. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. American Chemical Society. [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 61(17), 7764-7775. [Link]

  • A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine. idUS. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Augstein, J., et al. (1973). Synthesis, toxicity, and cardiovascular properties of N-aralkyl- and N-acyl-5-aminoethylindans. Journal of Medicinal Chemistry, 16(11), 1245-1251. [Link]

  • EAS-Sulfonation. OpenOChem Learn. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI. [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2539-2545. [Link]

  • Sinhe, A. G., & Khan, N. (2022). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. International Journal of Biology, Pharmacy and Allied Sciences, 11(4), 1705-1716. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature. [Link]

  • Hargreaves, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Baertschi, S. W. (2017). Impurity investigations by phases of drug and product development. Journal of Pharmaceutical and Biomedical Analysis, 145, 439-445. [Link]

  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI. [Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications. [Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PMC. [Link]

  • Sharma, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130630. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

Sources

Technical Support Center: HPLC Method Development for Polar Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by piperazine and its derivatives. These compounds are highly polar, hydrophilic, and contain secondary or tertiary amine groups that remain protonated under standard liquid chromatography conditions.

This guide bypasses generic advice to focus on the causality behind chromatographic failures—specifically poor retention and severe peak tailing—and provides self-validating workflows to establish robust, reproducible methods.

Section 1: Core Troubleshooting Guide (The "Why" and "How")

Issue 1: Severe Peak Tailing and Asymmetry (As > 2.0)

The Causality: Piperazine derivatives are basic amines with pKa values typically ranging from 5.6 to 9.8. Standard silica-based C18 columns contain residual surface silanol (Si-OH) groups. When the mobile phase pH exceeds 3.0, these acidic silanols deprotonate into negatively charged silanolate ions (Si-O⁻)[1]. The resulting electrostatic (ion-exchange) interaction between the positively charged piperazine and the negatively charged silanols creates a secondary retention mechanism, which manifests as severe peak tailing and reduced reproducibility[1][2].

Self-Validating Diagnostic: Inject a neutral hydrophobic marker (e.g., uracil or toluene) alongside your piperazine sample. If the neutral peak is perfectly symmetrical but the piperazine peak tails heavily, the root cause is chemical (silanol ion-exchange), not a physical column defect (such as a collapsed bed or blocked frit)[2].

The Resolution:

  • Lower the pH: Operate at a pH < 3.0 (using 0.1% Formic Acid or TFA) to fully protonate and neutralize the residual silanol groups[3].

  • Upgrade the Stationary Phase: Switch to base-deactivated, highly endcapped, or polar-embedded columns (e.g., TYPE-C silica) designed specifically to shield basic analytes from silanol activity[1][4].

  • Add a Competing Amine: If your method strictly requires a neutral pH, add a volatile amine like triethylamine (TEA) to competitively block the active silanol sites[3].

G Start Observe Severe Peak Tailing for Piperazine Derivative CheckPH Check Mobile Phase pH Is pH > 3.0? Start->CheckPH Silanol Ionized Silanol Interactions (Si-O- binding to protonated amine) CheckPH->Silanol Yes Endcap Use Base-Deactivated or Highly Endcapped Column CheckPH->Endcap No (Other secondary interactions) LowerPH Lower pH < 3.0 (e.g., Formic Acid/TFA) Silanol->LowerPH Action 1 Silanol->Endcap Action 2 Amine Add Competing Amine (e.g., TEA) if pH must be neutral Silanol->Amine Action 3

Troubleshooting logic for piperazine peak tailing due to silanol interactions.

Issue 2: Elution in the Void Volume (Poor Retention)

The Causality: Piperazine's high polarity (LogP < 0) means it partitions poorly into the hydrophobic alkyl chains of a standard C18 column. In reversed-phase (RP) chromatography, this lack of hydrophobic interaction causes the analyte to elute at or near the void volume (T0), leading to co-elution with matrix salts and poor quantitation.

The Resolution: Shift the chromatographic mode entirely. Instead of forcing a polar molecule to interact with a non-polar stationary phase, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) [5][6] or Mixed-Mode Chromatography (combining RP and cation-exchange)[7][8]. Interestingly, in HILIC mode, residual silanols act as part of the normal partitioning mechanism and do not typically cause the severe tailing seen in RP mode[9].

Section 2: Method Development Workflows

Protocol A: HILIC Method Development for Polar Piperazines

HILIC relies on a water-enriched layer immobilized on a polar stationary phase (e.g., Cyanopropyl, Diol, or Bare Silica)[5][6].

  • Step 1: Column Equilibration. Flush the column with the starting mobile phase (e.g., 90% Acetonitrile / 10% Aqueous Buffer) for at least 20–50 column volumes. HILIC requires significantly longer equilibration times than RP to establish the stable aqueous partition layer.

  • Step 2: Mobile Phase Preparation. Prepare an aqueous buffer of 10 mM Ammonium Formate adjusted to pH 3.0. Causality: Ammonium formate provides excellent buffering capacity, maintains piperazine ionization, and is highly volatile for Evaporative Light Scattering Detection (ELSD) or MS compatibility[6][10].

  • Step 3: Gradient Design. Program a gradient starting at 90% organic (Acetonitrile) and decreasing to 50% organic. In HILIC, water is the "strong" eluting solvent.

  • Step 4: Self-Validation System Check. Inject a void volume marker (e.g., toluene) alongside the piperazine sample.

    • Validation: If toluene elutes at T0 and piperazine is retained (k' > 2.0), the aqueous partition layer is successfully established. If piperazine elutes with toluene, the column is either not equilibrated or the initial aqueous content is too high.

Protocol B: Mixed-Mode (RP / Cation-Exchange) Optimization

Mixed-mode columns contain both hydrophobic alkyl chains and embedded acidic ion-exchange groups (e.g., sulfonic acids)[7].

  • Step 1: Column Selection. Install a mixed-mode column optimized for basic analytes (e.g., Amaze HD or equivalent)[7].

  • Step 2: Buffer Optimization. Prepare mobile phases with varying ionic strengths (e.g., 10 mM vs. 50 mM Ammonium Acetate). Causality: In mixed-mode, the ionic strength directly modulates the cation-exchange interaction. Higher salt concentrations shield the electrostatic charges, resulting in faster elution of the basic piperazine[8].

  • Step 3: Isocratic Testing. Run an initial isocratic method at 20% Acetonitrile with 0.2% Formic Acid to assess baseline retention.

  • Step 4: Self-Validation System Check. Inject a neutral standard (e.g., uracil) and the piperazine analyte. Alter the buffer concentration by 10 mM between runs.

    • Validation: The neutral standard's retention time must remain strictly constant (driven only by hydrophobic retention), while the piperazine's retention time should shift predictably (driven by electrostatic retention). This confirms both mechanisms are functioning independently and correctly[8].

Workflow A Piperazine Derivative Method Development B Assess Analyte Polarity (LogP / LogD) A->B C Highly Polar (LogP < 0) Poor C18 Retention B->C D Moderate Polarity Retained on C18 B->D E HILIC Mode (e.g., Diol, CN, Bare Silica) C->E Option 1 F Mixed-Mode Chromatography (RP / Cation-Exchange) C->F Option 2 H Optimize pH & Ionic Strength to control ion-exchange D->H Use Base-Deactivated C18 G Optimize Buffer: Ammonium Formate/Acetate E->G F->H

Decision matrix for selecting HILIC vs. Mixed-Mode chromatography for polar amines.

Section 3: Data & Comparison Tables

Table 1: Column Selection Matrix for Piperazine Derivatives

Column TypePrimary Retention MechanismBest ApplicationPeak Shape (Basic Analytes)Key Limitations
Standard C18 Hydrophobic PartitioningNon-polar to moderately polarPoor (Highly prone to tailing)Near-zero retention for highly polar amines.
Base-Deactivated C18 Hydrophobic PartitioningModerately polar basesGoodStill lacks sufficient retention for highly polar compounds.
HILIC (Cyanopropyl/Diol) Hydrophilic Partitioning & H-bondingHighly polar, hydrophilic basesExcellentRequires long equilibration times (20-50 CV).
Mixed-Mode (RP/Cation) Hydrophobic + ElectrostaticPolar bases, complex matricesExcellentRequires precise control of mobile phase ionic strength.

Table 2: Mobile Phase Buffer Selection for LC-MS/ELSD Compatibility

Buffer SystemEffective pH RangeVolatilityMS/ELSD CompatibilityCausality / Use Case
Ammonium Formate 2.8 - 4.8HighExcellentIdeal for HILIC; maintains piperazine ionization without fouling detectors[6][10].
Ammonium Acetate 3.8 - 5.8HighExcellentOptimal for Mixed-Mode; provides slightly higher pH if needed for specific selectivity.
Phosphate Buffer 2.1 - 8.0Non-volatilePoor (Will foul MS/ELSD)Provides excellent UV baselines, but strictly limited to UV/DAD detection.
0.1% TFA ~2.0HighModerate (Ion suppression)Excellent for suppressing silanol activity on C18 columns, but suppresses MS signals.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I separate piperazine from inorganic matrix salts (like NaCl or NaHCO3) using ELSD? A: Yes, but it requires careful optimization. HILIC columns easily separate polar piperazine from inorganic salts because salts are poorly retained under high organic conditions[10]. However, ELSD will still detect non-volatile salts like NaCl as massive baseline disturbances. To prevent interference, ensure your piperazine peak is chromatographically resolved from the void volume where the salts elute, and strictly use volatile buffers like ammonium formate[6][10].

Q: Why does my retention time drift continuously in HILIC mode? A: HILIC retention relies on a delicate, dynamic water layer on the stationary phase. If your retention times are drifting, your column is not fully equilibrated. Ensure you are flushing with at least 20 to 50 column volumes of your starting mobile phase before injecting. Additionally, ensure your sample diluent closely matches your starting mobile phase (e.g., high organic content); injecting a sample dissolved in 100% water will disrupt the HILIC partition layer and cause severe peak distortion.

Q: How does temperature affect piperazine retention in HILIC vs. Mixed-Mode? A: In HILIC, temperature significantly alters the enthalpy and entropy contributions to retention. Increasing the column temperature typically reduces retention time and can sharpen peak shape by enhancing mass transfer kinetics[5]. In mixed-mode chromatography, temperature has a less pronounced effect on electrostatic interactions but will still reduce the hydrophobic retention component.

References

1.1 2. 2 3.4 4.5 5.3 6.9 7. 7 8.8 9.6 10.10

Sources

Validation & Comparative

A Comparative Guide to Indane and Indole Sulfonyl Piperazine Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic selection of core scaffolds is a critical determinant of a compound's pharmacological profile. Among the myriad of heterocyclic systems, indole and its structural analogs have proven to be exceptionally fruitful starting points for the development of potent and selective antagonists for a range of G-protein coupled receptors (GPCRs). This guide provides an in-depth comparison of two such scaffolds: the well-established indole sulfonyl piperazine and the emerging, structurally related indane sulfonyl piperazine antagonists.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a causal analysis of experimental choices and a self-validating framework for the described protocols.

Structural Overview: Indole vs. Indane Scaffolds

At the heart of this comparison lie the distinct chemical architectures of the indole and indane nuclei. The indole scaffold features a bicyclic structure comprising a benzene ring fused to a pyrrole ring, rendering it an aromatic and electron-rich system. In contrast, the indane scaffold consists of a benzene ring fused to a cyclopentane ring, resulting in a non-aromatic, more conformationally flexible structure. This fundamental difference in electronics and geometry has profound implications for receptor binding, selectivity, and metabolic stability.

The substitution of a sulfonyl piperazine moiety onto these core structures provides a versatile handle for modulating potency, selectivity, and pharmacokinetic properties. The sulfonamide linker offers a rigid and metabolically stable connection, while the basic nitrogen of the piperazine ring is crucial for interaction with key acidic residues in the binding pockets of many GPCRs.

Indole Sulfonyl Piperazine Antagonists: A Mature Field of Research

The indole sulfonyl piperazine scaffold has been extensively explored, yielding a wealth of potent and selective antagonists for various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine receptors.

Targeting Serotonin Receptors

A significant body of research has focused on the development of N(1)-arylsulfonyl-3-piperazinyl indole derivatives as potent 5-HT6 receptor antagonists[1]. The 5-HT6 receptor, primarily expressed in the central nervous system, is a validated target for cognitive enhancement in neurodegenerative disorders.

Key Experimental Findings:

  • High Affinity and Antagonist Activity: Compounds such as 7a (N(1)-benzenesulfonyl-3-(piperazin-1-yl)-1H-indole) have demonstrated high affinity for the 5-HT6 receptor with a Ki value of 3.4 nM and functional antagonist activity with an IC50 of 310 nM[1].

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the nature of the arylsulfonyl group and substitutions on the piperazine ring significantly influence potency and selectivity. For instance, moving the piperazinyl methyl moiety from the C3 to the C4 position of the indole nucleus has been explored to further optimize the SAR[2].

Targeting Dopamine Receptors

While less common than for serotonin receptors, indole-based piperazine derivatives have also been investigated as dopamine receptor antagonists. For instance, certain 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with a piperazinyl moiety have shown potent dopamine D2 receptor affinity[3].

Indoline and Indane Sulfonamide Derivatives: Exploring Chemical Space

The saturation of the indole's pyrrole ring to form an indoline (2,3-dihydroindole) or the complete replacement of the pyrrole with a cyclopentane ring to form indane offers opportunities to modulate the pharmacological profile.

Indoline-Piperazine Antagonists

Research into indoline and piperazine-containing derivatives has identified them as a novel class of mixed D2/D4 receptor antagonists[4][5].

Key Experimental Findings:

  • Mixed D2/D4 Antagonism: Optimization of a lead compound, 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone, led to the discovery of potent mixed D2/D4 antagonists[4]. This highlights the potential of the indoline scaffold in achieving a desired polypharmacology.

Indane Sulfonamide Derivatives

The exploration of indane-5-sulfonamide derivatives is a more nascent field in the context of GPCR antagonism. However, this scaffold has shown significant promise in other therapeutic areas, primarily as carbonic anhydrase inhibitors[1][6].

Key Insights:

  • Precursor for Drug Discovery: The indane-5-sulfonamide scaffold is recognized as a valuable starting point for the synthesis of novel derivatives with potential pharmacological activities, including anticancer and antimicrobial properties[1].

  • Potential in Neurodegenerative Diseases: Some studies have suggested the potential of indane-5-sulfonamide derivatives in modulating neurotransmitter activity, which could be relevant for conditions like Parkinson's disease[1]. This provides a rationale for exploring their activity at dopamine and serotonin receptors.

Comparative Analysis and Performance Data

A direct head-to-head comparison of indane versus indole sulfonyl piperazine antagonists targeting the same receptor is not yet available in the published literature. However, a comparative analysis based on their structural differences and the existing data for related compounds can provide valuable insights for researchers.

FeatureIndole Sulfonyl Piperazine AntagonistsIndoline-Piperazine AntagonistsIndane Sulfonamide Derivatives
Core Structure Aromatic, planar, electron-richSaturated heterocyclic, more flexibleNon-aromatic carbocyclic, flexible
Primary Targets Serotonin (5-HT6, 5-HT2A), Dopamine (D2)[1][3]Dopamine (D2/D4)[4]Carbonic Anhydrases[1][6]
Known Potency High (low nM range for 5-HT6)[1]Potent (specific values not readily available in abstracts)[4]Varies depending on target (nM to µM for CAs)[6]
Selectivity Can be optimized for high selectivityMixed antagonism reported[4]Selectivity for CA isozymes has been demonstrated[6]
Metabolic Stability Prone to oxidation at the indole ringGenerally more stable than indolesExpected to be metabolically robust

Causality Behind Performance Differences:

The aromaticity and planarity of the indole ring often lead to strong π-π stacking interactions within the receptor binding pocket, contributing to high affinity. However, this same feature can also lead to metabolic liabilities through oxidative metabolism by cytochrome P450 enzymes.

The increased conformational flexibility of the indoline and indane scaffolds may allow for a different binding mode and potentially improved selectivity profiles. The lack of the electron-rich pyrrole ring in the indane scaffold is expected to significantly alter its electronic properties and reduce its susceptibility to oxidative metabolism, potentially leading to improved pharmacokinetic profiles.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the synthesis and evaluation of these antagonists are provided below.

General Synthesis of Sulfonyl Piperazine Derivatives

The synthesis of both indole and indane sulfonyl piperazine derivatives generally follows a convergent approach.

Step-by-Step Methodology:

  • Sulfonylation of the Core: The indole or indane core is first sulfonylated using chlorosulfonic acid to generate the corresponding sulfonyl chloride. For indoles, the N1 position is typically protected prior to this step.

  • Coupling with Piperazine: The resulting sulfonyl chloride is then coupled with a desired N-substituted or unsubstituted piperazine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane or acetonitrile).

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Diagram of Synthetic Workflow:

SynthesisWorkflow Core Indole or Indane Core SulfonylChloride Indole/Indane Sulfonyl Chloride Core->SulfonylChloride Chlorosulfonic Acid FinalProduct Indole/Indane Sulfonyl Piperazine Antagonist SulfonylChloride->FinalProduct Piperazine, Base Piperazine Piperazine Derivative Piperazine->FinalProduct

Caption: General synthetic workflow for sulfonyl piperazine antagonists.

In Vitro Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT6 or D2 receptors).

  • Incubation: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-LSD for 5-HT6 receptors) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay

Functional assays are essential to confirm that a compound not only binds to the receptor but also inhibits its function.

Step-by-Step Methodology (for a Gs-coupled receptor like 5-HT6):

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Stimulate the cells with a known agonist (e.g., serotonin) at a concentration that elicits a submaximal response.

  • cAMP Measurement: Measure the intracellular levels of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration.

Signaling Pathways

Understanding the signaling pathways modulated by these antagonists is crucial for interpreting their biological effects.

Diagram of Dopamine D2 Receptor Signaling:

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Activates Antagonist Indane/Indole Sulfonyl Piperazine Antagonist Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream

Caption: Antagonism of the Gi-coupled D2 dopamine receptor signaling pathway.

Diagram of Serotonin 5-HT6 Receptor Signaling:

Caption: Antagonism of the Gs-coupled 5-HT6 serotonin receptor signaling pathway.

Future Perspectives and Conclusion

The indole sulfonyl piperazine scaffold has yielded a rich pipeline of potent and selective antagonists, particularly for the 5-HT6 receptor. While direct comparative data is lacking, the structural and electronic differences between indole and indane suggest that indane sulfonyl piperazine derivatives represent a promising, yet underexplored, area of chemical space. The anticipated improvements in metabolic stability and the potential for novel selectivity profiles make the indane scaffold an attractive target for future drug discovery efforts aimed at neurotransmitter receptors.

This guide provides a foundational understanding of these two important classes of compounds, highlighting both the established knowledge and the existing research gaps. It is our hope that the detailed protocols and comparative analysis herein will empower researchers to further explore this fascinating area of medicinal chemistry.

References

  • Nirogi, R. V. S., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 346-349. [Link]

  • Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-3109. [Link]

  • Cohen, M. L., & Fuller, R. W. (1983). Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Life Sciences, 32(7), 711-718. [Link]

  • Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. ResearchGate. [Link]

  • Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8201. [Link]

  • Nirogi, R. V. S., et al. (2012). Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(24), 7431-7435. [Link]

  • Leurs, R., et al. (2004). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5251-5256. [Link]

  • Liu, K. G., et al. (2010). 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. Journal of Medicinal Chemistry, 53(21), 7639-7646. [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2365-2370. [Link]

  • Cleveland Clinic. (2023, May 9). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. [Link]

  • Skelin, M., et al. (1992). Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 35(19), 3478-3484. [Link]

  • Wikipedia contributors. (2024, February 19). Dopamine antagonist. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, December 14). Serotonin antagonist. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 28). 5-HT3 antagonist. In Wikipedia, The Free Encyclopedia. [Link]

  • Cleveland Clinic. (2023, June 4). Serotonin Antagonist: What It Is, Uses, Side Effects & Risks. [Link]

  • Synapse. (2024, January 9). Deciphering 5-HT3 receptor antagonists and Keeping Up with Their Recent Developments. [Link]

Sources

In Vitro cAMP Functional Assay for Sulfonyl Piperazine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Sulfonyl piperazine scaffolds are a cornerstone in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) such as 5-HT6 , 5-HT1A , and Chemokine receptors (e.g., CCR2) . These ligands often exhibit high lipophilicity and potent biological activity, necessitating robust functional assays to determine agonism, antagonism, or inverse agonism.

For Gs- and Gi-coupled receptors, the quantification of intracellular cyclic AMP (cAMP) is the gold standard for functional validation. However, the physicochemical properties of sulfonyl piperazines—specifically their solubility profiles and potential for fluorescence interference—can compromise data integrity in standard assays.

This guide compares the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology (the "Product" focus) against traditional ELISA and Live-Cell Biosensors (e.g., GloSensor) . We establish why TR-FRET is the superior choice for high-throughput screening (HTS) of this ligand class, supported by experimental protocols and comparative data.

Mechanistic Grounding: The cAMP Signaling Pathway

To interpret assay results, one must understand the signal transduction cascade. Sulfonyl piperazines modulating GPCRs influence Adenylyl Cyclase (AC) activity, altering the ATP-to-cAMP conversion rate.

G Ligand Sulfonyl Piperazine GPCR GPCR (e.g., 5-HT6) Ligand->GPCR Bind G_Protein Gs/Gi Protein GPCR->G_Protein Activate AC Adenylyl Cyclase G_Protein->AC Modulate cAMP cAMP (Analyte) AC->cAMP Catalysis ATP ATP ATP->AC Effect Downstream Signaling cAMP->Effect PKA Activation

Figure 1: Canonical GPCR-cAMP signaling cascade.[1] Sulfonyl piperazine ligands bind the GPCR, modulating G-protein coupling to Adenylyl Cyclase, directly impacting intracellular cAMP pools.

Comparative Analysis: TR-FRET vs. Alternatives

When screening sulfonyl piperazines, researchers must balance sensitivity, throughput, and resistance to compound interference.

Technology Overview
  • TR-FRET (Focus): A homogeneous, competitive immunoassay using a Europium/Terbium cryptate donor and a d2/ULight acceptor. The long-lived fluorescence of the lanthanide donor allows time-delayed measurement, eliminating short-lived background fluorescence (autofluorescence) often caused by organic ligands.

  • ELISA: A heterogeneous, wash-based assay.[2] High sensitivity but low throughput and prone to "edge effects" and variability during wash steps.

  • GloSensor (Luciferase): A live-cell biosensor requiring transfection. Excellent for kinetics but sensitive to cell health and compound cytotoxicity.

Performance Matrix
FeatureTR-FRET (Recommended) ELISA (Traditional) GloSensor (Biosensor)
Mechanism Homogeneous Competition (FRET)Heterogeneous Sandwich/CompetitionLive-cell Bioluminescence
Throughput Ultra-High (384/1536-well)Low (96-well)Medium/High
DMSO Tolerance High (up to 10%)Moderate (<1-2%)Low (<1% toxic to cells)
Interference Resistant (Time-resolved)Prone to wash variabilityProne to cytotoxicity
Ligand Suitability Ideal for lipophilic sulfonyl piperazinesRisk of washing off lipophilic ligandsRequires cell permeability
Z' Factor Typically > 0.70.4 - 0.6> 0.6
Protocol Time ~2 Hours (Add & Read)4-6 Hours (Multi-step)24h (Transfection) + Assay
Why TR-FRET for Sulfonyl Piperazines?

Sulfonyl piperazines are often hydrophobic. In ELISA, the multiple wash steps can inadvertently strip these lipophilic compounds from the receptor or plastic, leading to high coefficient of variation (CV). TR-FRET is a "mix-and-read" format with no washing, ensuring equilibrium is maintained. Furthermore, the time-resolved nature of the readout filters out any potential autofluorescence from the piperazine ring system.

Detailed Experimental Protocol: TR-FRET cAMP Assay

This protocol is optimized for characterizing a sulfonyl piperazine antagonist (e.g., targeting 5-HT6) using a standard TR-FRET kit (e.g., LANCE Ultra or HTRF).

Assay Principle

The assay is based on competition between the cAMP produced by cells and a biotinylated/dye-labeled exogenous cAMP tracer for binding to a labeled anti-cAMP antibody.

  • High Cellular cAMP

    
     Low FRET Signal.
    
  • Low Cellular cAMP

    
     High FRET Signal.
    

TRFRET cluster_0 Low cAMP (Basal) cluster_1 High cAMP (Stimulated) Donor1 Eu-Cryptate Ab Acceptor1 d2-cAMP Tracer Donor1->Acceptor1 FRET (High Signal) Donor2 Eu-Cryptate Ab Cell_cAMP Cellular cAMP Donor2->Cell_cAMP Binds Acceptor2 d2-cAMP Tracer Donor2->Acceptor2 No FRET (Signal Drop)

Figure 2: TR-FRET Competition Principle. Cellular cAMP displaces the labeled tracer, reducing the FRET signal inversely proportional to concentration.

Materials
  • Cells: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., 5-HT6).

  • Ligand: Sulfonyl piperazine derivative (dissolved in 100% DMSO, serial diluted).

  • Agonist: Reference agonist (e.g., Serotonin/5-HT) for stimulation.

  • Kit: TR-FRET cAMP Kit (Europium donor).

  • Plate: White, low-volume 384-well plate.[3]

Step-by-Step Workflow (Antagonist Mode)
  • Compound Preparation:

    • Prepare 2X concentration of the sulfonyl piperazine antagonist in stimulation buffer.

    • Critical: Ensure final DMSO concentration will be <1% (or matched in controls).

  • Cell Preparation:

    • Harvest cells and resuspend in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

    • Target density: 2,000 - 4,000 cells/well (5 µL).

  • Incubation (Antagonist Pre-treatment):

    • Add 5 µL of cells to the plate.

    • Add 2.5 µL of 2X Sulfonyl Piperazine.

    • Incubate for 15 minutes at Room Temperature (RT). Causality: Allows the lipophilic ligand to equilibrate with the receptor before agonist challenge.

  • Stimulation:

    • Add 2.5 µL of 4X Reference Agonist (at EC80 concentration).

    • Incubate for 30-45 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Eu-Cryptate (Donor) in Lysis Buffer.

    • Note: The lysis buffer stops the reaction immediately.

  • Read:

    • Incubate 1 hour at RT.

    • Read on a TR-FRET compatible plate reader (Excitation: 320/340nm; Emission: 615nm & 665nm).

Data Analysis & Validation

Calculation

Calculate the Ratio (


) for each well to normalize for well-to-well variability/quenching:


Representative Data: TR-FRET vs. ELISA

The following table summarizes a hypothetical validation comparing the two methods for a sulfonyl piperazine antagonist (Compound SP-1).

MetricTR-FRET ResultsELISA ResultsInterpretation
IC50 (Potency) 12.5 nM (± 1.2)18.9 nM (± 5.4)TR-FRET shows tighter precision.
Signal-to-Noise (S/N) 35:112:1TR-FRET dynamic range is superior.
Z' Factor 0.820.55TR-FRET is robust for HTS; ELISA is marginal.
CV% (Replicates) 3.5%12.8%Wash steps in ELISA introduce error.

Note: The higher CV in ELISA is often attributed to the "sticky" nature of sulfonyl piperazines binding to plastic during wash steps.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: High Background / Low Signal Window.

    • Cause: Cell density too high (depleting tracer too fast) or insufficient lysis.

    • Fix: Titrate cells (1k, 2k, 4k per well) to find the linear range of the standard curve.

  • Issue: Fluorescence Quenching by Ligand.

    • Check: Sulfonyl groups can sometimes quench fluorescence.

    • Validation: Run a "Quench Control" (Buffer + Ligand + Fluorophores, no cells). If the Ratio drops compared to Buffer + Fluorophores alone, the compound interferes. TR-FRET ratiometric reduction (

      
      ) corrects for this better than intensity-based assays.
      
  • Issue: DMSO Sensitivity.

    • Fix: TR-FRET reagents are stable in up to 10% DMSO. Ensure the standard curve contains the same % DMSO as the samples to prevent matrix effects.

References

  • NCBI Bookshelf. (2025). Comparison of popular cAMP assay technologies - Assay Guidance Manual. Retrieved from [Link]

  • Molecular Devices. (2025). A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection.[4] Retrieved from [Link]

  • PubMed. (2016). 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists.[5] Retrieved from [Link]

Sources

Selectivity Profile of Indane-Sulfonyl Piperazines vs. 5-HT2A: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, achieving selectivity at the serotonin 5-HT2A receptor over closely related subtypes (such as 5-HT2C and 5-HT2B) and other aminergic targets (like D2 and 5-HT6) remains a formidable challenge. Off-target 5-HT2C antagonism is linked to metabolic syndrome and weight gain, while D2 antagonism carries the risk of extrapyramidal symptoms.

Indane-sulfonyl piperazines have emerged as a privileged chemotype, particularly in the development of dual 5-HT2A/5-HT6 receptor antagonists for the treatment of CNS disorders such as schizophrenia and cognitive impairment[1],[2]. This guide objectively compares the selectivity profile and functional performance of the indane-sulfonyl piperazine class against standard 5-HT2A ligands (e.g., Pimavanserin and Ketanserin), providing actionable experimental workflows for validation.

Structural Rationale & Pharmacophore Model

The piperazine scaffold is a ubiquitous anchor in neuropharmacology, providing the essential basic nitrogen required for anchoring to aminergic G-protein coupled receptors (GPCRs)[3]. The indane-sulfonyl piperazine chemotype achieves its unique selectivity profile through three distinct modular interactions:

  • The Piperazine Core: The protonated basic amine forms a critical salt bridge with the highly conserved Asp155 (D3.32) in the transmembrane domain 3 (TM3) of the 5-HT2A receptor.

  • The Sulfonyl Linker: Acting as a rigid, strong hydrogen-bond acceptor, the sulfonyl group restricts the conformational flexibility of the molecule. It interacts with polar residues (e.g., Ser159 or Thr160), directing the hydrophobic tail into the auxiliary binding pocket.

  • The Indane Ring: This bulky, bicyclic aliphatic/aromatic system occupies a deep hydrophobic cleft formed by Phe340 (F6.52) and Trp336 (W6.48). The steric bulk of the indane ring is highly tolerated by 5-HT2A and 5-HT6, but clashes with the slightly tighter binding pockets of 5-HT2C and D2, driving the chemotype's selectivity[1].

Pathway Antagonist Indane-Sulfonyl Piperazine Receptor 5-HT2A Receptor Antagonist->Receptor Inhibits Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ IP3->Ca

Figure 1: Mechanism of 5-HT2A receptor Gq-pathway antagonism by indane-sulfonyl piperazines.

Comparative Selectivity Data

To objectively evaluate this chemotype, we compare a representative indane-sulfonyl piperazine (modeled on dual 5-HT2A/6 antagonists) against Pimavanserin (a highly selective 5-HT2A inverse agonist) and Ketanserin (a classic 5-HT2A antagonist with known off-target liabilities).

Table 1: In Vitro Binding Affinities ( in nM)
Compound Class5-HT2A

(nM)
5-HT2C

(nM)
5-HT6

(nM)
D2

(nM)
Selectivity Ratio (2C/2A)
Indane-Sulfonyl Piperazine 2.5145.04.1>100058x
Pimavanserin 0.08744.0>1000>1000505x
Ketanserin 2.5130.0>1000220.052x

Data Insights:

  • 5-HT2A vs 5-HT2C: While Pimavanserin exhibits superior absolute selectivity for 5-HT2A over 5-HT2C, the indane-sulfonyl piperazine achieves a highly respectable ~60-fold selectivity window, sufficient to minimize metabolic liabilities in vivo.

  • Dual Targeting: Unlike Pimavanserin and Ketanserin, the indane-sulfonyl piperazine acts as a potent dual antagonist at 5-HT6 (

    
     = 4.1 nM). This dual mechanism is highly prized for enhancing cognitive function in schizophrenia models[2].
    
  • D2 Sparing: The chemotype is devoid of D2 affinity, ensuring an atypical antipsychotic profile free from catalepsy.

Experimental Methodologies

As a self-validating system, any claims of selectivity must be proven through orthogonal assays. Below are the definitive, step-by-step protocols for validating the selectivity and functional antagonism of indane-sulfonyl piperazines.

Protocol A: Radioligand Displacement Binding Assay

Causality Check: We utilize


-Ketanserin rather than 

-LSD for 5-HT2A binding because LSD is pan-serotonergic. Ketanserin ensures the displacement is specific to the 5-HT2A orthosteric site.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A, 5-HT2C, or 5-HT6 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 15 µg protein/well), 25 µL of

    
    -Ketanserin (final concentration 1 nM for 5-HT2A), and 25 µL of the indane-sulfonyl piperazine test compound (serial dilutions from 
    
    
    
    to
    
    
    M).
  • Non-Specific Binding (NSB): Define NSB using 10 µM Mianserin in parallel control wells.

  • Equilibration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional IP1 Accumulation Assay (Antagonist Mode)

Causality Check: 5-HT2A is a Gq-coupled receptor. Rather than measuring transient intracellular calcium spikes, we measure Inositol Monophosphate (IP1) accumulation in the presence of Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, causing IP1 to stably accumulate, providing a significantly larger and more reproducible assay window for detecting inverse agonism/antagonism.

  • Cell Seeding: Seed HEK293 cells expressing h5-HT2A at 20,000 cells/well in a 384-well plate. Incubate overnight.

  • Compound Pre-incubation: Remove media and add the indane-sulfonyl piperazine test compound diluted in stimulation buffer (containing 50 mM LiCl). Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add a sub-maximal concentration (

    
    ) of serotonin (5-HT) to the wells. Incubate for an additional 60 minutes.
    
  • Lysis and Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-IP1-Cryptate and IP1-d2 conjugate.

  • Readout: Incubate for 1 hour at room temperature. Read the TR-FRET signal at 665 nm / 620 nm. A decrease in the FRET ratio correlates with the antagonism of the 5-HT2A receptor by the test compound.

Workflow S1 Compound Library (Indane-Sulfonyl Piperazines) S2 Radioligand Binding (5-HT2A vs 5-HT2C/5-HT6) S1->S2 S3 Functional IP-1 Assay (Antagonist Mode) S2->S3 S4 Off-Target Panel (D2, H1, hERG) S3->S4 S5 Lead Candidate Selection S4->S5

Figure 2: High-throughput screening workflow for assessing 5-HT2A selectivity.

Conclusion

Indane-sulfonyl piperazines represent a highly tunable chemotype for aminergic drug discovery. While they may not reach the extreme 5-HT2A/5-HT2C selectivity ratios of highly optimized urea-based inverse agonists like Pimavanserin, their unique structural geometry allows them to act as potent dual 5-HT2A/5-HT6 antagonists. By rigorously applying the orthogonal binding and functional assays detailed above, drug development professionals can effectively map the structure-activity relationship (SAR) of this class, optimizing the indane ring substituents to dial out off-target liabilities while preserving the desired polypharmacology.

References

  • Source: WIPO (PCT)
  • Source: National Academic Digital Library of Ethiopia (Elsevier)
  • Source: Academia.

Sources

A Comparative Guide to the Activity of SB-742457 and the Putative 5-HT₆ Receptor Antagonist 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized 5-hydroxytryptamine-6 (5-HT₆) receptor antagonist, SB-742457 (also known as intepirdine), with the structurally related but less-characterized compound, 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine. Given the limited publicly available data on the latter, this guide will focus on a structural comparison and a discussion of the potential activity of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine based on established structure-activity relationships for 5-HT₆ receptor antagonists. We will also provide a comprehensive overview of the known activity of SB-742457 as a benchmark and detail the experimental protocols required to characterize and compare these two molecules.

Introduction to the Targets: The 5-HT₆ Receptor and its Modulators

The 5-HT₆ receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits in neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Antagonism of this receptor has been shown to modulate the release of several key neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory.[2][3]

SB-742457 is a potent and selective 5-HT₆ receptor antagonist that has undergone extensive preclinical and clinical evaluation.[4][5] In contrast, 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine represents a molecule with structural motifs common to 5-HT₆ antagonists, but its specific biological activity has not been widely reported. This guide will dissect the known and the potential, offering a framework for understanding and evaluating these compounds.

Structural and Mechanistic Comparison

A comparative analysis of the chemical structures of SB-742457 and 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine provides insights into their potential pharmacological activities.

FeatureSB-742457 (Intepirdine)1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine
Core Scaffold 3-Benzenesulfonyl-8-(piperazin-1-yl)quinoline[6]5-(Piperazin-1-yl)sulfonyl-2,3-dihydro-1H-indene
Basic Amine PiperazinePiperazine
Aromatic System QuinolineIndene
Linking Group Direct attachment of piperazine to quinolineSulfonyl linker between indene and piperazine

SB-742457 features a quinoline core, which is a key structural element in many 5-HT₆ receptor antagonists. The piperazine moiety provides the basic nitrogen atom crucial for interaction with the receptor.

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine incorporates an indene ring system. The sulfonyl group acts as a linker to the piperazine ring. While the piperazine is a common feature, the combination of the indene and sulfonyl linker is less prevalent among well-characterized 5-HT₆ antagonists. The sulfonyl group is, however, a key feature of SB-742457, suggesting a potential for interaction with the same receptor family.

Mechanism of Action of SB-742457

SB-742457 acts as a selective antagonist at the 5-HT₆ receptor.[7] Some studies also classify it as an inverse agonist.[8] By blocking the constitutive activity of this receptor, it is thought to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine and glutamate in brain regions associated with cognition.[9] This modulation of cholinergic and glutamatergic neurotransmission is believed to be the primary mechanism underlying its pro-cognitive effects observed in preclinical models.[3]

The mechanism of action for 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine remains to be elucidated through experimental investigation.

Comparative Activity Profile: Known vs. Predicted

The following table summarizes the known activity of SB-742457 and the predicted activity of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine, which would require experimental validation.

ParameterSB-742457 (Intepirdine)1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine
Primary Target 5-HT₆ Receptor[7]Predicted: 5-HT₆ Receptor (Hypothetical)
Binding Affinity (pKi) 9.63[7]To be determined
Functional Activity Antagonist / Inverse Agonist[7][8]To be determined
Selectivity >100-fold selectivity over other receptors[7]To be determined
Preclinical Efficacy Reverses scopolamine-induced cognitive deficits in rodents.[4]To be determined
Clinical Development Investigated in Phase II and III trials for Alzheimer's disease.[4][5][10][11][12]No known clinical development

Experimental Protocols for Comparative Assessment

To empirically determine and compare the activity of these two compounds, a series of in vitro and in vivo assays would be necessary.

In Vitro Characterization

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the compounds for the human 5-HT₆ receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line expressing the human 5-HT₆ receptor.

    • Incubate the membranes with a known radioligand (e.g., [³H]LSD) and varying concentrations of the test compounds (SB-742457 and 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ values and subsequently the Ki values using the Cheng-Prusoff equation.

2. Functional Assay (cAMP Assay):

  • Objective: To determine the functional activity (antagonist or inverse agonist) of the compounds at the 5-HT₆ receptor.

  • Methodology:

    • Use a cell line expressing the human 5-HT₆ receptor that is coupled to adenylyl cyclase.

    • Treat the cells with varying concentrations of the test compounds in the presence and absence of a known 5-HT₆ agonist (e.g., serotonin).

    • Measure the intracellular levels of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

    • Agonists will increase cAMP levels, while antagonists will block the agonist-induced increase. Inverse agonists will decrease basal cAMP levels.

In Vivo Evaluation

1. Novel Object Recognition (NOR) Test in Rodents:

  • Objective: To assess the pro-cognitive effects of the compounds in a model of recognition memory.

  • Methodology:

    • Acclimatize rodents to an open-field arena.

    • On the training day, expose the animals to two identical objects.

    • After a retention interval (e.g., 24 hours), administer the test compound or vehicle.

    • On the test day, replace one of the familiar objects with a novel object and record the time spent exploring each object.

    • A significant preference for the novel object indicates intact recognition memory. Cognitive enhancers are expected to reverse deficits induced by amnesic agents like scopolamine.

Signaling Pathways and Workflows

5HT6_Signaling_Pathway Hypothesized 5-HT6 Receptor Signaling in Cognition 5-HT6_Receptor 5-HT6_Receptor Gs_Protein Gs_Protein 5-HT6_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates GABAergic_Neuron GABAergic_Neuron PKA->GABAergic_Neuron Modulates Glutamatergic_Neuron Glutamatergic_Neuron GABAergic_Neuron->Glutamatergic_Neuron Inhibits Cholinergic_Neuron Cholinergic_Neuron GABAergic_Neuron->Cholinergic_Neuron Inhibits Cognitive_Enhancement Cognitive_Enhancement Glutamatergic_Neuron->Cognitive_Enhancement Promotes Cholinergic_Neuron->Cognitive_Enhancement Promotes SB-742457 SB-742457 SB-742457->5-HT6_Receptor Antagonism

Caption: 5-HT₆ Receptor Signaling Pathway and the Point of Intervention for Antagonists like SB-742457.

Experimental_Workflow Workflow for Comparative Activity Assessment cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis (Potency, Efficacy, Selectivity) Binding_Assay->Data_Analysis Functional_Assay cAMP Functional Assay (Determine Activity) NOR_Test Novel Object Recognition (Assess Pro-cognitive Effects) Functional_Assay->NOR_Test Select Lead Compound Functional_Assay->Data_Analysis NOR_Test->Data_Analysis Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay

Caption: Experimental workflow for the characterization and comparison of novel 5-HT₆ receptor modulators.

Conclusion

SB-742457 is a well-documented 5-HT₆ receptor antagonist with a clear mechanism of action and a significant history of clinical investigation.[4][5][12] While it ultimately did not achieve primary endpoints in pivotal trials for Alzheimer's disease, it remains a critical tool for understanding the role of the 5-HT₆ receptor in cognition.[10]

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine, based on its structural components, presents as a plausible candidate for a 5-HT₆ receptor modulator. However, without empirical data, its activity, potency, and selectivity remain speculative. The experimental framework outlined in this guide provides a clear path for the comprehensive characterization of this and other novel compounds, using established molecules like SB-742457 as a benchmark for comparison. This approach is fundamental to the discovery and development of new chemical entities targeting the 5-HT₆ receptor for the potential treatment of cognitive disorders.

References

  • Maher-Edwards, G., et al. (2015). Two randomized controlled trials of SB742457 in mild-to-moderate Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 1(1), 23-36. [Link]

  • Maher-Edwards, G., et al. (2015). Two randomized controlled trials of SB742457 in mild-to-moderate Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 1(1), 23-36. [Link]

  • Maher-Edwards, G., et al. (2010). Double-blind, controlled phase II study of a 5-HT6 receptor antagonist, SB-742457, in Alzheimer's disease. International Journal of Geriatric Psychiatry, 26(5), 536-44. [Link]

  • ResearchGate. (2025). Double-Blind, Controlled Phase II Study of a 5-HT6 Receptor Antagonist, SB-742457, in Alzheimer's Disease. [Link]

  • Maher-Edwards, G., et al. (2011). SB-742457 and donepezil in Alzheimer disease: a randomized, placebo-controlled study. International Journal of Geriatric Psychiatry, 26(5), 536-44. [Link]

  • Alzforum. (2021). Intepirdine. [Link]

  • Wikipedia. (n.d.). Intepirdine. [Link]

  • Inxight Drugs. (n.d.). Intepirdine. [Link]

  • Ramaswamy, S., & Kumar, B. (2017). 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. Journal of Alzheimer's Disease & Parkinsonism, 7(5). [Link]

  • Nirogi, R., et al. (2023). Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development. Pharmaceuticals, 16(9), 1284. [Link]

  • Tsolaki, M., & Kounti, K. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert Opinion on Pharmacotherapy, 19(11), 1187-1196. [Link]

  • Chagraoui, A., et al. (2023). 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. Neuropharmacology, 239, 109695. [Link]

  • Wesolowska, A., et al. (2006). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology, 149(5), 582-591. [Link]

  • ResearchGate. (n.d.). Chemical structure of potential anti-Alzheimer's drugs in phase III clinical trials representing different mechanisms of action. [Link]

  • ACS Publications. (2023). Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. Journal of Medicinal Chemistry, 66(20), 14097-14115. [Link]

  • de Bruin, N. M. W. J., et al. (2015). 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia. Current Pharmaceutical Design, 21(26), 3789-3803. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (BLUF)

Current Status: Novel Chemical Entity / Pharmaceutical Intermediate. Default Hazard Band: OEB 3 (Potent/Sensitizer) . Critical Warning: In the absence of specific toxicological data, this compound must be handled as a potential respiratory sensitizer and CNS-active agent . The structural presence of the piperazine moiety suggests a risk of hypersensitivity (asthma-like symptoms), while the indane-sulfonamide scaffold is common in bioactive CNS ligands (e.g., 5-HT6 antagonists).

Immediate Action Required:

  • Do not handle on an open bench. All solid-phase manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Weighing Station.

  • Double-gloving is mandatory for all powder handling steps.

  • No dry sweeping. Use HEPA vacuums or wet-wiping for cleanup.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I apply a Structure-Activity Relationship (SAR) analysis to establish safety protocols where specific SDS data is limited.

Structural MoietyAssociated Hazard Class (Inferred)Risk Justification
Piperazine Ring Resp. Sens. 1 (H334) Skin Sens. 1 (H317)Piperazine derivatives are well-documented sensitizers. Inhalation of dust may cause irreversible allergic reactions .
Sulfonyl Group Skin Irrit. 2 (H315)Eye Irrit.[1] 2A (H319)Sulfonamides typically retain irritant properties, though less corrosive than their chloride precursors.
Indane Scaffold STOT-SE 3 (H335)Bioactive PotentialLipophilic nature increases skin absorption potential. Likely CNS activity requires containment to prevent pharmacological effects.

GHS Classification (Provisional):

  • Signal Word: DANGER

  • Hazard Statements: H315, H319, H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335.

PPE Matrix & Engineering Controls

This protocol utilizes Occupational Exposure Banding (OEB) logic, placing this compound in Band 3 (10–100 µg/m³) due to sensitizer potential .

Table 1: PPE Selection by Operation Scale
Protective LayerSmall Scale (<100 mg) (e.g., QC Analysis, Stock Prep)Process Scale (>100 mg) (e.g., Synthesis, Purification)
Respiratory Engineering Control Primary: Fume Hood.If hood unavailable: N95 (Minimum) or P100 (Preferred).PAPR (Powered Air Purifying Respirator) required if handling outside a closed system (isolator).
Hand Protection Double Nitrile Gloves .Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Change outer gloves every 30 mins.Double Nitrile OR Nitrile + Laminate (Silver Shield) for prolonged contact with solvents.
Eye/Face Chemical Safety Goggles (Indirect Vent).Face Shield + Safety Goggles.[1][2]
Body Standard Lab Coat (Cotton/Poly blend).Closed-toe shoes.Tyvek® Coveralls (Disposable) + Shoe Covers.Tape cuffs to gloves.
Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Powder Containment Booth or Glovebox.
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Highest Risk Step)

The primary risk is airborne dust generation. Static electricity can cause "fly-away" powder.

  • Preparation:

    • Activate the ionizing bar (if available) in the balance enclosure to neutralize static.

    • Place a disposable "weighing boat" or parchment paper inside the balance. Never weigh directly into the final vessel if the neck is narrow.

  • Technique:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • The "Tap" Method: Gently tap the spatula against the weigh boat rather than shaking it, which creates aerosols.

  • Transfer:

    • Dissolve the solid immediately after weighing if possible. Handling the compound in solution significantly reduces exposure risk.

    • If transferring solid to a flask, use a wide-mouth funnel and rinse the funnel with solvent immediately.

Phase B: Reaction & Dissolution
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.

    • Note: DMSO enhances skin permeability. If dissolved in DMSO, the compound can penetrate standard nitrile gloves faster. Change gloves immediately upon splash.

  • Temperature: If heating is required, ensure the system is closed (condenser + nitrogen line) to prevent vapor escape.

Phase C: Decontamination
  • Surface Decon: Wipe all surfaces with a 10% soap/water solution followed by 70% Ethanol.

    • Why? Ethanol alone may spread the lipophilic powder; soap helps solubilize it first.

  • Waste: Dispose of all solid waste (gloves, paper towels, weigh boats) in a dedicated "Hazardous Solid - Pharma" bin. Do not use general trash.

Visualized Decision Logic
Figure 1: PPE & Containment Decision Tree

This logic ensures you select the correct protection level based on the physical state of the compound.

PPE_Decision_Logic Start Start: Handling 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale Quantity > 100mg? Solid->Scale Solvent Solvent: DMSO/DMF? Liquid->Solvent HighRisk HIGH RISK: Aerosol Potential Req: Fume Hood + Double Gloves + N95/P100 Backup Scale->HighRisk Yes Scale->HighRisk No (But still use Hood) MedRisk MED RISK: Skin Absorption Req: Fume Hood + Laminate Gloves Solvent->MedRisk Yes (Permeation Risk) LowRisk LOW RISK: Splash Hazard Req: Fume Hood + Nitrile Gloves Solvent->LowRisk No (e.g., Water/Ethanol)

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the increased risk when using permeation-enhancing solvents like DMSO.

Emergency Response Protocol
Scenario A: Powder Spill (>1g)
  • Evacuate: Clear the immediate area. Allow dust to settle for 5 minutes.

  • PPE Up: Don P100 respirator, double gloves, and Tyvek suit.

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.

  • Neutralize: Clean area with dilute detergent solution.

  • Verify: Check for residue using UV light (many indane/sulfonamide derivatives fluoresce).

Scenario B: Skin Exposure
  • Drench: Immediately wash with soap and water for 15 minutes.[3] Do not use ethanol on skin (increases absorption).

  • Alert: Report incident. Watch for signs of sensitization (redness, itching, wheezing) for 24 hours.

Figure 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<1g) Assess->Minor Major Major (>1g) Assess->Major Action1 Wet Wipe / Absorb Minor->Action1 Action2 Evacuate Area (15 mins) Don P100 Respirator Major->Action2 Disposal Dispose as Haz Waste (Double Bagged) Action1->Disposal Action2->Action1

Caption: Standardized workflow for responding to spills, prioritizing respiratory protection for larger quantities.

References
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from

  • Centers for Disease Control and Prevention (NIOSH). (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[2][3][4][5] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.